4-Bromo-2,6-difluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSJPFAAGLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371253 | |
| Record name | 4-Bromo-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104197-13-9 | |
| Record name | 4-Bromo-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-2,6-difluorophenol: A Guide to Mechanism, Execution, and Optimization
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Bromo-2,6-difluorophenol is a highly valuable fluorinated organic building block, serving as a critical intermediate in the synthesis of a wide array of specialty chemicals and biologically active molecules.[1] Its utility is prominent in medicinal chemistry for drug discovery and in materials science for developing high-performance polymers.[1][2] The strategic placement of two fluorine atoms and a bromine atom on the phenol scaffold provides chemists with multiple reactive sites for subsequent transformations, such as nucleophilic substitution and transition metal-catalyzed coupling reactions.[2]
This guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2,6-difluorophenol. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, explores critical choices in reagent selection, presents detailed experimental protocols, and emphasizes the necessary safety considerations for a successful and safe synthesis.
Part 1: Mechanistic Rationale & Regioselectivity
The bromination of 2,6-difluorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The outcome of this reaction—specifically, the position where the bromine atom is introduced—is governed by the cumulative electronic and steric effects of the substituents already present on the aromatic ring.
Directing Effects of Substituents:
-
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent. Through resonance, its lone pair of electrons drastically increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. This activation is most pronounced at the positions ortho and para to the -OH group.
-
Fluorine (-F) Atoms: Fluorine is a unique substituent. Due to its high electronegativity, it deactivates the ring towards electrophilic attack via a strong inductive effect (-I). However, like the hydroxyl group, it possesses lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions (+R effect).
In the case of 2,6-difluorophenol, the directing effects synergize to yield a highly specific outcome. The powerful activating and directing effect of the hydroxyl group dominates. The positions ortho to the hydroxyl group are already occupied by fluorine atoms. Therefore, the only electronically activated and sterically accessible position for the incoming electrophile (Br⁺) is the para position (C4). This leads to the exclusive formation of this compound.[4]
The reaction proceeds via the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. The stability of this intermediate is key to the reaction's facility.
Part 2: Reagent Selection and Rationale
The choice of brominating agent is a critical parameter that influences reaction efficiency, safety, and ease of handling. For phenols, the two most common reagents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[3]
-
Elemental Bromine (Br₂): This is a powerful and traditional brominating agent. It is highly reactive, especially with activated rings like phenols.[3] However, it is a volatile, highly corrosive, and toxic liquid, requiring specialized handling in a well-ventilated fume hood.[5] Reactions are often performed in solvents like acetic acid or chlorinated hydrocarbons.[5][6][7]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[8] It is easier to handle than liquid bromine and often provides higher selectivity with fewer side products, making it a preferred reagent for many applications.[9][10][11] For electron-rich substrates, using DMF as a solvent with NBS is known to promote high levels of para-selectivity.[8]
The causality behind choosing NBS over Br₂ often lies in safety and reaction control. As a solid, NBS mitigates the risks of spills and inhalation associated with liquid bromine. Its reaction kinetics can be more moderate, preventing over-bromination, which can be a concern with highly activated phenols.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Red-brown, volatile liquid | White/off-white crystalline solid |
| Handling | Difficult; requires specialized equipment | Easy; standard laboratory weighing |
| Primary Hazard | Highly corrosive, toxic by inhalation | Corrosive solid, causes burns[9][10] |
| Selectivity | Good, but can lead to over-bromination | Excellent, often higher selectivity |
| Byproduct | Hydrogen Bromide (HBr) | Succinimide (water-soluble) |
| Typical Solvents | Acetic Acid, CS₂, CH₂Cl₂[6][7] | DMF, Acetonitrile, CH₂Cl₂, Acetic Acid[8] |
Part 3: Detailed Experimental Protocols
The following protocols are presented as robust starting points for synthesis. As with any chemical procedure, small-scale trials are recommended to optimize conditions before scaling up.
Protocol A: Synthesis using Elemental Bromine (Br₂) in Carbon Disulfide
This protocol is adapted from established literature procedures and provides a reliable method using traditional reagents.[6]
Materials:
-
2,6-difluorophenol (1.0 eq)
-
Elemental Bromine (1.05 eq)
-
Carbon Disulfide (CS₂), dry
-
Saturated Sodium Metabisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to handle HBr evolution), dissolve 2,6-difluorophenol (1.3 g, 10 mmol) in 10 mL of dry carbon disulfide.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.68 g, 10.5 mmol) in 10 mL of dry carbon disulfide. Add this solution dropwise to the stirred phenol solution over 5-10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 46°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, pour the reaction mixture into 20 mL of water. Cautiously add saturated sodium metabisulfite solution dropwise with stirring until the red-brown color of excess bromine is completely discharged.[6]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of water.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil that solidifies upon standing.[6]
-
Purification: The crude solid can be purified by Kugelrohr distillation (oven temp ~100°C at ~20 mmHg) or recrystallization from a suitable solvent like hexanes to yield this compound as a white solid.[6]
Protocol B: Synthesis using N-Bromosuccinimide (NBS)
This protocol leverages the handling and selectivity advantages of NBS and is suitable for modern synthesis labs.
Materials:
-
2,6-difluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (1.3 g, 10 mmol) in 25 mL of acetonitrile.
-
NBS Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into 50 mL of water. If any yellow tint remains, add a few drops of saturated sodium thiosulfate solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic extracts and wash them sequentially with 30 mL of water and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Part 4: Safety and Handling
Rigorous adherence to safety protocols is mandatory. All operations should be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][12]
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[10] Avoid formation of dust and aerosols.[9] Store in a cool, dry, and well-ventilated place away from combustible materials.[9][11]
-
Elemental Bromine (Br₂): Extremely corrosive and toxic. Handle only in a chemical fume hood with secondary containment.[5] Ensure a quenching agent like sodium thiosulfate or sodium bisulfite is readily available for spills.[5]
-
Solvents: Carbon disulfide is highly flammable and toxic. Dichloromethane and acetonitrile are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. Page loading... [guidechem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.no [fishersci.no]
- 12. chemscience.com [chemscience.com]
A Technical Guide to the Electrophilic Bromination of 2,6-Difluorophenol
Abstract
The introduction of halogen atoms, particularly bromine and fluorine, into phenolic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the electrophilic bromination of 2,6-difluorophenol, a reaction governed by a complex interplay of electronic and steric effects. We will dissect the underlying mechanistic principles, from the directing influence of the hydroxyl and fluoro substituents to the formation of the critical sigma complex intermediate. Furthermore, this document presents a field-proven experimental protocol, offering researchers a reliable method for the regioselective synthesis of 4-bromo-2,6-difluorophenol, a valuable intermediate in the synthesis of advanced materials and biologically active molecules.[1]
The Strategic Importance of Halogenated Phenols in Drug Discovery
Phenolic compounds are ubiquitous pharmacophores, but their utility is often enhanced through strategic halogenation. Fluorine atoms, as seen in 2,6-difluorophenol, are frequently incorporated to block metabolic oxidation sites, increase binding affinity through unique electronic interactions, and modulate pKa. Bromine, on the other hand, can serve as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) and can increase compound lipophilicity.[2] The targeted synthesis of molecules like this compound is therefore of significant interest, providing a building block that combines the benefits of both types of halogens.
Deconstructing the Substrate: The Electronic Architecture of 2,6-Difluorophenol
To understand the mechanism of bromination, one must first appreciate the electronic nature of the 2,6-difluorophenol substrate. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the substituents already present on the ring.[3][4]
A Tale of Two Effects: Activation vs. Deactivation
The benzene ring of 2,6-difluorophenol is subject to competing electronic influences:
-
Activation by the Hydroxyl (-OH) Group: The -OH group is a powerful activating group.[5][6] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +R effect). This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[7][8]
-
Deactivation by the Fluoro (-F) Groups: Conversely, halogens are deactivating groups in EAS reactions.[5][9] Fluorine is the most electronegative element, and it withdraws electron density from the ring through the sigma bonds (an inductive, or -I effect). This inductive withdrawal lowers the overall electron density of the ring, making it less reactive than benzene itself.[9]
In the case of 2,6-difluorophenol, the potent activating resonance effect of the hydroxyl group outweighs the deactivating inductive effects of the two fluorine atoms. The net result is that the ring is still considered "activated" and readily undergoes EAS reactions, often without the need for a strong Lewis acid catalyst.[7][10]
Predicting the Site of Attack: Regioselectivity
Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions.[6][11]
-
The -OH group is a strong ortho, para-director because the resonance structures that place a negative charge on the ring do so at the ortho and para positions.[6][7]
-
The -F groups are also ortho, para-directors, despite being deactivators.[5][11]
In 2,6-difluorophenol, the two ortho positions relative to the hydroxyl group are already occupied by fluorine atoms. Therefore, the powerful directing effect of the -OH group overwhelmingly favors electrophilic attack at the vacant para position (C4). This leads to a high degree of regioselectivity, making the synthesis of this compound highly efficient.[12]
The Core Mechanism: A Stepwise Visualization
The electrophilic bromination of 2,6-difluorophenol proceeds through the canonical three-step EAS mechanism.
Step 1: Generation of the Bromonium Electrophile
For highly activated rings like phenols, molecular bromine (Br₂) is often sufficiently electrophilic.[10] In a non-polar solvent, the Br-Br bond becomes polarized upon approach of the electron-rich phenol. In polar solvents, this polarization is enhanced, facilitating the reaction.[13] Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often activated by a catalytic amount of acid.[14][15]
Step 2: Nucleophilic Attack and Sigma Complex Formation
This is the rate-determining step of the reaction.[16] The π-electron system of the phenol ring attacks the electrophilic bromine atom, forming a new C-Br bond at the para position. This breaks the aromaticity of the ring and creates a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The stability of this intermediate is crucial. For para-attack, the positive charge can be delocalized onto the two carbons bearing fluorine atoms and, most importantly, onto the oxygen atom of the hydroxyl group, which provides a highly stable resonance contributor.
Step 3: Rearomatization via Deprotonation
To restore the highly stable aromatic system, a weak base (such as the solvent or Br⁻) removes the proton from the carbon atom that now bears the bromine atom. The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the final product, this compound.[16]
Diagram 1: Reaction Mechanism This diagram illustrates the stepwise mechanism of the electrophilic bromination of 2,6-difluorophenol, highlighting the formation of the key sigma complex intermediate.
A Validated Experimental Protocol
The following protocol is adapted from established procedures for the selective monobromination of activated phenols and provides a reliable method for synthesizing this compound.[17][18]
Objective: To synthesize this compound via electrophilic bromination.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Notes |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 1.30 g (10 mmol) | Substrate[19] |
| Bromine | Br₂ | 159.81 | 1.60 g (10 mmol) | Brominating agent |
| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 20 mL | Non-polar solvent |
| Saturated NaHCO₃ soln. | NaHCO₃ | 84.01 | ~20 mL | For quenching |
| Saturated Na₂S₂O₃ soln. | Na₂S₂O₃ | 158.11 | ~30 mL | To remove excess Br₂ |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-difluorophenol (1.30 g, 10 mmol) in 10 mL of dry carbon disulfide. Causality: CS₂ is used as a non-polar solvent to moderate the reactivity of bromine and prevent over-bromination, which can occur in polar solvents.[13]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.60 g, 10 mmol) in 10 mL of dry carbon disulfide. Add this solution dropwise to the stirred phenol solution over 5-10 minutes at room temperature. Causality: Slow addition maintains control over the reaction temperature and prevents localized high concentrations of bromine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup - Quenching: Pour the reaction mixture into 20 mL of water. Add saturated sodium metabisulfite or thiosulfate solution dropwise until the red-orange color of bromine disappears. Causality: This step safely quenches any unreacted bromine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts) and 20 mL of water.[17] Causality: The bicarbonate wash ensures the final product is free of acidic impurities like HBr.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude product, an oil that solidifies upon standing, can be purified by distillation (e.g., Kugelrohr apparatus) or recrystallization to yield this compound as a white solid.[17]
Diagram 2: Experimental Workflow This flowchart outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.
Key Factors Influencing Reaction Outcome
The Critical Role of the Solvent
The choice of solvent is paramount in the bromination of phenols.[13][20]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can significantly accelerate the reaction, often leading to polybromination. In water, phenol can ionize to the more reactive phenoxide ion, and the solvent helps to polarize the Br-Br bond, leading to the formation of 2,4,6-tribromophenol even without a catalyst.[7][21]
-
Non-Polar Solvents (e.g., CS₂, CCl₄, CH₂Cl₂): These solvents do not effectively solvate ions and thus moderate the electrophilicity of bromine.[13] This disfavors the formation of multiple brominated products and allows for the selective synthesis of monobrominated phenols, as demonstrated in the protocol above.[13][17]
Diagram 3: Influence of Solvent Polarity This diagram shows the relationship between solvent choice and the reaction outcome for phenol bromination.
References
- 1. Page loading... [guidechem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. byjus.com [byjus.com]
- 8. Directing Effects | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. prepchem.com [prepchem.com]
- 18. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 19. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
The Strategic Utility of 4-Bromo-2,6-difluorophenol in Advanced Synthesis
A Technical Guide for Chemical and Pharmaceutical Development Professionals
Abstract
This guide provides an in-depth technical analysis of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9), a halogenated aromatic compound of significant interest in the pharmaceutical, agrochemical, and specialty materials industries. We will explore its fundamental physicochemical properties, detail robust and validated synthetic protocols, and examine the strategic implications of its unique molecular architecture on its reactivity and application as a pivotal building block. This document is intended for researchers, synthetic chemists, and process development scientists seeking to leverage this versatile intermediate for the creation of novel and complex molecules.
Introduction: The Significance of Halogenated Phenolic Building Blocks
The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal and materials chemistry for modulating a compound's physicochemical and biological properties. This compound presents a unique trifecta of functional handles: a nucleophilic and acidic hydroxyl group, two electron-withdrawing fluorine atoms ortho to the hydroxyl group, and a bromine atom at the para position, which is an excellent leaving group for cross-coupling reactions.
This strategic arrangement of functional groups makes this compound a highly valuable and versatile intermediate.[1] The fluorine atoms enhance metabolic stability and can influence pKa and binding affinity, while the bromine atom serves as a key reaction site for building molecular complexity. This guide will provide the technical foundation necessary to effectively utilize this powerful synthetic tool.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of this compound are summarized below.
Physicochemical Data
The compound is a white to off-white crystalline solid at room temperature and is sparingly soluble in water.[2]
| Property | Value | Source |
| CAS Number | 104197-13-9 | [2][3] |
| Molecular Formula | C₆H₃BrF₂O | [2][3] |
| Molecular Weight | 208.99 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 60.0 to 64.0 °C | [4] |
| Boiling Point | 180.2 ± 35.0 °C (Predicted) | ECHEMI[2] |
| Density | 1.858 ± 0.06 g/cm³ (Predicted) | ECHEMI[2] |
| pKa | 6.89 ± 0.23 (Predicted) | Guidechem |
| XLogP3 | 2.5 | Guidechem |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): A proton NMR spectrum provides definitive structural information. A published spectrum shows the following key signals:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 10.49 (s, 1H, -OH), 7.35 (d, J=6.2 Hz, 2H, Ar-H).[5] The singlet at 10.49 ppm is characteristic of the acidic phenolic proton. The doublet at 7.35 ppm corresponds to the two equivalent aromatic protons, with the splitting pattern arising from coupling to the ortho fluorine atoms.
-
-
¹³C NMR: While a publicly available experimental spectrum is elusive, the expected shifts can be predicted. One would anticipate signals for four distinct carbon environments. The carbon attached to the hydroxyl group (C1) would appear downfield, followed by the carbons bonded to fluorine (C2, C6) and the carbon bonded to bromine (C4). The remaining two equivalent aromatic carbons (C3, C5) would be the most upfield. All aromatic carbon signals would exhibit splitting due to C-F coupling.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. Strong C-F stretching bands would be visible in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of similar intensity at m/z 208 and 210 would be expected.
Synthesis Protocols and Mechanistic Considerations
This compound is produced synthetically, as it has no known natural sources.[2] The most common and direct approach is the electrophilic bromination of 2,6-difluorophenol. The fluorine atoms are deactivating, but the hydroxyl group is a powerful ortho-, para-director. Due to steric hindrance from the ortho fluorine atoms, the incoming electrophile (Br⁺) is directed exclusively to the para position.
Two field-proven protocols are detailed below, offering flexibility in reagent choice and reaction conditions.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method utilizes a solid, easy-to-handle brominating agent and is often preferred for its high selectivity and milder conditions.
Caption: Workflow for the synthesis of this compound using NBS.
Step-by-Step Methodology: [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (10.0 g, 76.86 mmol) in dimethylformamide (DMF, 60 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (13.68 g, 76.86 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.
-
Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate under reduced pressure to afford the crude product. The reference protocol reports a 93% yield of a light yellow liquid.[5] Further purification can be achieved via distillation or column chromatography if necessary.
Protocol 2: Bromination using Elemental Bromine
This classic method employs liquid bromine and requires careful handling but is highly effective.
Step-by-Step Methodology: [6]
-
Reaction Setup: In a fume hood, prepare a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³). In a separate vessel, prepare a solution of bromine (1.6 g) in dry carbon disulfide (10 cm³).
-
Reagent Addition: Add the bromine solution to the 2,6-difluorophenol solution over 5 minutes with stirring. Add 5 drops of 48% hydrobromic acid as a catalyst.
-
Reaction: Heat the mixture to reflux for 2 hours. Allow it to stand at ambient temperature for 16 hours, followed by another 4 hours of heating.
-
Quenching & Work-up: Pour the cooled reaction mixture into water (20 cm³) and add a saturated sodium metabisulfite solution (30 cm³) to quench any excess bromine.
-
Extraction: Separate the organic layer. Wash sequentially with saturated sodium hydrogen carbonate solution (20 cm³) and water (20 cm³).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by Kugelrohr distillation (oven temperature 100 °C, ca. 20 mmHg) to yield the product as a white solid.[6]
Reactivity and Synthetic Applications
The true value of this compound lies in its predictable and versatile reactivity, allowing for its strategic incorporation into more complex target molecules.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most synthetically versatile site on the molecule. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[1]
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The bromine atom of this compound can be coupled with various aryl or vinyl boronic acids or esters. This reaction is instrumental in constructing bi-aryl scaffolds, which are common motifs in many active pharmaceutical ingredients (APIs).[1] The reaction provides a direct route to substituted 2,6-difluorobiphenyl-4-ols.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group can be readily functionalized.
-
Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) yields the corresponding aryl ether. This is a common strategy for introducing side chains that can modulate solubility or interact with biological targets.
Role as a Key Structural Motif
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4]
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. |
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is recommended to store under an inert atmosphere as the compound may be air sensitive.[4]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive bromine atom for C-C bond formation and a modifiable hydroxyl group, all on a metabolically robust difluorinated ring, provides chemists with a reliable and versatile platform for innovation. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists aiming to harness the synthetic potential of this key building block in their research and development endeavors.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 104197-13-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound | 104197-13-9 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
"physical and chemical properties of 4-Bromo-2,6-difluorophenol"
An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenol
Introduction: The Strategic Importance of a Halogenated Phenol
In the landscape of modern medicinal chemistry and materials science, halogenated synthons serve as indispensable tools for molecular design. Among these, this compound (CAS No: 104197-13-9) has emerged as a particularly valuable building block. Its trifunctional nature—a nucleophilic hydroxyl group, a versatile bromine handle for cross-coupling, and two deactivating, metabolically robust fluorine atoms—provides a unique combination of reactivity and property modulation. This guide offers an in-depth examination of its physical, chemical, and spectroscopic properties, alongside proven methodologies for its synthesis and insights into its reactivity. Designed for researchers, synthetic chemists, and drug development professionals, this document aims to be a comprehensive resource for leveraging this key intermediate in complex synthetic applications.[1]
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a white to off-white crystalline solid at room temperature, exhibiting stability under standard ambient conditions.[2]
Physical and Chemical Properties
The key quantitative descriptors for this compound are summarized in the table below. The presence of fluorine atoms significantly influences its acidity (pKa) compared to phenol, while the overall halogenation pattern dictates its lipophilicity (XLogP3) and crystalline nature.
| Property | Value | Source(s) |
| CAS Number | 104197-13-9 | [2][3] |
| Molecular Formula | C₆H₃BrF₂O | [2][3] |
| Molecular Weight | 208.99 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [2][5] |
| Melting Point | 50 °C | [3][4][5] |
| Boiling Point | 180.2 ± 35.0 °C at 760 mmHg | [3][4][5] |
| Density | ~1.9 ± 0.1 g/cm³ | [3][4] |
| pKa | 6.89 ± 0.23 (Predicted) | [2][5] |
| XLogP3-AA | 2.5 | [1][2][4] |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2][5] |
Spectroscopic Signature
Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | A multiplet or doublet observed around δ 7.35 ppm, integrating to 2H.[6] The coupling will be influenced by the adjacent fluorine atoms. |
| Phenolic Proton | A broad singlet (s, 1H), with a chemical shift that can vary depending on concentration and solvent.[6] | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals are expected. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to the hydroxyl group will be in the δ 140-150 ppm range, while the carbon bonded to bromine will be significantly shielded. |
| IR Spectroscopy | O-H Stretch | A strong, broad band in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| C-F Stretch | Strong, sharp absorptions typically found in the 1100-1300 cm⁻¹ region. | |
| C-Br Stretch | A weaker absorption in the fingerprint region, typically below 600 cm⁻¹. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 208 and 210. |
Section 2: Synthesis and Chemical Reactivity
Regioselective Synthesis via Electrophilic Bromination
The most common and efficient synthesis of this compound involves the electrophilic bromination of 2,6-difluorophenol.[2] The two ortho-fluorine atoms are strongly electron-withdrawing and deactivating; however, the hydroxyl group is a powerful ortho-, para-director. Steric hindrance from the fluorine atoms at the ortho positions (C2, C6) makes the para-position (C4) the exclusive site for electrophilic attack. This high regioselectivity is a key advantage of this synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
The following protocol is a representative procedure adapted from established methods.[6][7]
-
Reaction Setup: To a solution of 2,6-difluorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or carbon disulfide (CS₂), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution at 0 °C.[6] Alternatively, a solution of bromine (1.0 eq) in the reaction solvent can be added dropwise.[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The reaction should be shielded from light, particularly when using NBS.[4]
-
Quenching and Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate or diethyl ether. If bromine was used, wash the organic layer with a sodium metabisulfite solution to remove any excess Br₂.[6][7]
-
Purification: Wash the combined organic layers with saturated sodium hydrogen carbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Isolation: The crude product, often an oil that solidifies, can be purified by distillation (e.g., Kugelrohr apparatus) or recrystallization to yield this compound as a white solid.[7]
A Hub of Chemical Reactivity
The utility of this compound stems from the distinct reactivity of its three functional sites, which can be addressed with high selectivity.
Caption: Key sites of chemical reactivity on the this compound scaffold.
-
The Phenolic Hydroxyl Group: This site is readily deprotonated and can undergo classic phenol reactions such as Williamson ether synthesis, esterification, and O-arylation. Its nucleophilicity allows for the introduction of diverse side chains and linkers.
-
The C4-Bromine Atom: This is arguably the most valuable functional handle. The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions.[1] This enables the construction of C-C, C-N, and C-O bonds, forming complex biaryl structures or introducing other functional groups, a cornerstone of modern drug discovery.
-
The Aromatic Ring: The ring is heavily deactivated by the three electron-withdrawing halogen substituents, making further electrophilic aromatic substitution challenging. This inherent stability is often advantageous, preventing unwanted side reactions at the ring during functionalization at the other two sites.
Section 3: Applications in Research and Development
The unique structural and reactivity profile of this compound makes it a strategic intermediate in several high-value sectors.
-
Pharmaceutical Synthesis: This is its primary application area.[2] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a pre-fluorinated scaffold, simplifying synthetic design. The bromine atom serves as the key point for elaboration to build the final active pharmaceutical ingredient (API).[1]
-
Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can impart desirable properties to pesticides and herbicides, making this compound a useful building block in their synthesis.[1]
-
Materials Science: It serves as a monomer or precursor for specialty polymers and advanced materials.[2] The high thermal stability and chemical resistance conferred by the halogen atoms are desirable properties for performance materials.
Section 4: Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling in a laboratory setting. All operations should be conducted by qualified personnel familiar with the potential hazards.
-
Hazard Identification: The compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes skin and serious eye irritation and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3][8] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] It is recommended to store under an inert atmosphere to maintain purity.[2][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]
References
- 1. a2bchem.com [a2bchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 104197-13-9 [m.chemicalbook.com]
- 6. This compound | 104197-13-9 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenol: A Keystone Building Block in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9), a pivotal halogenated phenol derivative. Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on a phenolic ring, renders it a highly versatile and valuable intermediate in the synthesis of complex organic molecules. This document delves into the core physicochemical properties, detailed spectroscopic analysis, validated synthetic protocols, and key applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, process development, and materials science, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of Fluorinated Phenols
The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] this compound emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The phenolic hydroxyl group allows for etherification and esterification, while the bromine atom is a prime handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2] The two fluorine atoms not only modulate the electronic properties of the aromatic ring but also sterically direct reactions to the para-position, offering a high degree of regioselectivity.[1]
This guide will provide an in-depth exploration of the molecular structure and properties of this compound, equipping researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound is an aromatic organohalogen compound.[3] The molecule consists of a benzene ring substituted with a hydroxyl group, a bromine atom at the 4-position, and two fluorine atoms at the 2- and 6-positions.[3] At room temperature, it typically exists as a white to off-white crystalline solid.[3]
Molecular Formula and Weight
The molecular formula of this compound is C₆H₃BrF₂O.[4] This corresponds to a molecular weight of approximately 208.99 g/mol .[4]
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 104197-13-9 | [4] |
| Molecular Formula | C₆H₃BrF₂O | [4] |
| Molecular Weight | 208.99 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | ~50 °C | [5] |
| Boiling Point | 180.2 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Sparingly soluble in water | [3] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of this compound is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): A ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) would be expected to show two main signals. A singlet for the hydroxyl proton, typically in the region of δ 10.49 ppm, and a doublet for the two equivalent aromatic protons at approximately δ 7.35 ppm with a coupling constant (J) of 6.2 Hz.[7]
-
δ 10.49 (s, 1H, -OH)
-
δ 7.35 (d, J = 6.2 Hz, 2H, Ar-H)
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-F stretch: Strong absorptions typically found in the 1100-1300 cm⁻¹ range.[8]
-
C-Br stretch: A weaker absorption in the lower frequency region, generally between 500-600 cm⁻¹.
-
Aromatic C=C stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Under electron ionization (EI) mass spectrometry, this compound will display a characteristic fragmentation pattern. The molecular ion peak (M⁺) will appear as a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 208 and 210.[9] Common fragmentation pathways would involve the loss of a bromine radical, followed by the elimination of CO, to yield stable fragment ions.[10]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of 2,6-difluorophenol.[3] The ortho- and para-directing hydroxyl group, combined with the deactivating and ortho-directing fluorine atoms, leads to a high regioselectivity for bromination at the para-position.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is a reliable method for the synthesis of this compound in a laboratory setting.[7]
Materials:
-
2,6-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve 2,6-Difluorophenol (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.[11]
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic substitution reaction.
-
NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Applications in Drug Discovery and Agrochemical Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[12] Its utility stems from the ability to participate in various chemical transformations, enabling the construction of complex molecular scaffolds.[13]
Role in Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[2] These reactions are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[14][15]
Logical Relationship in Drug Synthesis
Caption: Logical flow of utilizing this compound in API synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. While comprehensive toxicity data is limited, it is prudent to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact.[3]
Conclusion
This compound is a highly functionalized and versatile building block with significant applications in synthetic organic chemistry. Its unique combination of reactive sites allows for the strategic and controlled introduction of a difluorophenyl moiety into complex target molecules. The reliable synthetic protocols and well-characterized spectroscopic properties make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. As the demand for novel, high-performance chemical entities continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. echemi.com [echemi.com]
- 7. This compound | 104197-13-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
- 13. a2bchem.com [a2bchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
"solubility of 4-Bromo-2,6-difluorophenol in organic solvents"
An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-difluorophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 104197-13-9), a key halogenated intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of specific quantitative solubility data in public literature, this document establishes a foundational understanding based on the molecule's physicochemical properties and the theoretical principles governing solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of this critical parameter in a range of organic solvents. This guide is designed as an essential resource for researchers, chemists, and formulation scientists, enabling them to generate reliable, application-specific solubility data crucial for process optimization, purification, and drug development.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrF₂O | [1],[2],[3] |
| Molecular Weight | 208.99 g/mol | [1],[2],[3] |
| Appearance | White to off-white crystalline solid | [1],[2] |
| Melting Point | ~50 °C | [2],[3] |
| pKa (Predicted) | 6.89 ± 0.23 | [1] |
| XLogP3-AA | 2.5 | [1],[3] |
| Topological Polar Surface Area | 20.2 Ų | [1],[3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 (1 Oxygen, 2 Fluorines) | [1],[3] |
The molecule's structure, featuring a polar hydroxyl (-OH) group and a larger, less polar bromodifluorophenyl ring, dictates its solubility profile. The XLogP3 value of 2.5 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, the polar functional groups will play a significant role.[1][3]
Theoretical Principles of Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a fundamental concept in chemistry that predicts solubility based on the polarity of the solute and solvent.[4][5][6] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and within the solvent must be compensated by the energy released upon forming new solute-solvent interactions.
-
Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and can form strong intermolecular interactions, such as hydrogen bonds.
-
Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces (London dispersion forces).[4]
This compound is an amphiphilic molecule. Its solubility is a balance between:
-
The Polar Phenolic Group (-OH): This group can act as a hydrogen bond donor, promoting solubility in polar protic solvents like alcohols.
-
The Halogenated Aromatic Ring: The difluoro- and bromo-substituents increase the molecule's size and electron density, contributing to its lipophilicity and enhancing van der Waals interactions. This promotes solubility in less polar or non-polar organic solvents.
The diagram below illustrates the key molecular features of this compound that govern its solubility.
Caption: Molecular structure and key regions influencing solubility.
Based on this analysis, we can predict that this compound will exhibit favorable solubility in polar organic solvents (e.g., alcohols, ketones, ethers) and moderate solubility in non-polar aromatic solvents, with lower solubility in non-polar aliphatic hydrocarbons. While sparingly soluble in water, its acidic nature (pKa ≈ 6.89) means its solubility will dramatically increase in aqueous basic solutions (e.g., 5% NaOH) due to the formation of the highly polar sodium phenoxide salt.[1][7]
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a globally recognized gold-standard technique for determining the solubility of a solid in a solvent.[8][9] It involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached, after which the concentration of the dissolved solid in the supernatant is measured.
Safety Precautions & Handling
Trustworthiness in science begins with safety. Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3]
-
Engineering Controls: All handling of the solid and its solutions must be performed inside a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
High-purity organic solvents (e.g., HPLC grade Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker bath
-
Analytical balance
-
Calibrated pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Quantification instrument (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). An "excess" ensures that a saturated solution is formed with undissolved solid remaining at equilibrium. A visual excess is sufficient (e.g., 50-100 mg).
-
Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the target temperature. Agitate the vials at a constant speed for 24 to 72 hours.[9]
-
Causality Insight: A prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Self-Validation Step: Filtration is a critical step to remove any microscopic, undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.
-
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared from stock solutions of this compound of known concentrations must be used.
-
Calculation: Calculate the solubility (S) using the following formula:
-
S (mg/mL) = Cmeasured × Dilution Factor
-
Where Cmeasured is the concentration of the diluted sample determined from the calibration curve.
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the shake-flask solubility determination method.
Caption: Step-by-step workflow for the shake-flask solubility protocol.
Applications in Drug Development and Chemical Synthesis
Quantitative solubility data is not merely an academic exercise; it is a critical parameter that directly impacts process efficiency, product quality, and development timelines.
-
Reaction Chemistry: Selecting an appropriate solvent in which reactants are sufficiently soluble is essential for achieving optimal reaction rates and yields.
-
Purification: Solubility data is fundamental to developing effective crystallization procedures. By identifying a solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, efficient purification can be achieved.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of developing a viable dosage form.
By following the rigorous protocol outlined in this guide, researchers and scientists can generate the high-quality, reliable solubility data for this compound needed to drive their projects forward.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Whitepaper: The Emergence and Synthetic Evolution of 4-Bromo-2,6-difluorophenol
A Technical Guide for Chemical and Pharmaceutical Innovators
Abstract
4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9) is a synthetically derived organohalogen compound that has become an indispensable building block in modern medicinal chemistry, agrochemical development, and materials science.[1][2] This guide provides an in-depth exploration of its discovery, tracing its origins to the strategic pursuit of novel fluorinated intermediates in the late 20th century.[1] We will dissect the core synthetic methodologies, explaining the chemical rationale behind established protocols, and illuminate the compound's evolution from a niche intermediate to a versatile cornerstone for creating complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal compound's history and application.
Historical Context: The Rise of Fluorine in Applied Chemistry
The story of this compound is intrinsically linked to the broader recognition of halogenation as a powerful tool in molecular design. While halogenated phenols of natural origin are rare, their synthetic counterparts have been objects of study for over a century for their antimicrobial and bioactive properties.[3][4][5] The strategic incorporation of fluorine, in particular, became a transformative strategy in pharmaceutical development. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity.
It was within this scientific landscape that this compound was first synthesized in the late 20th century.[1] Its creation was not an accident but a deliberate effort to develop novel, multifunctional intermediates for the burgeoning pharmaceutical and agrochemical industries.[1] Researchers required building blocks that offered both the beneficial properties of fluorine and a reactive "handle" for further chemical modification. The structure of this compound, featuring two directing fluorine atoms, a reactive phenol group, and a versatile bromine atom, perfectly met these demanding criteria. Unlike many organic compounds, it has no known natural sources and is produced exclusively through synthetic chemistry.[1]
Physicochemical and Spectroscopic Profile
The compound exists at room temperature as a white to off-white crystalline solid with a mild odor.[1] Its core structure consists of a phenol ring substituted with a hydroxyl group, a bromine atom at the 4-position, and two fluorine atoms at the 2- and 6-positions.[1]
| Property | Value | Source |
| CAS Number | 104197-13-9 | [1] |
| Molecular Formula | C₆H₃BrF₂O | [1] |
| Molecular Weight | 208.99 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| pKa | 6.89 ± 0.23 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
| ¹H-NMR (DMSO-D6, 400 MHz) | δ 10.49 (s, 1H), 7.35 (d, J=6.2 Hz, 2H) | [7] |
Core Synthesis: Electrophilic Bromination of 2,6-Difluorophenol
The discovery and subsequent industrial preparation of this compound are centered on a foundational reaction in organic chemistry: electrophilic aromatic substitution. The synthesis begins with the readily available precursor, 2,6-difluorophenol.
Causality of the Synthetic Strategy: The choice of 2,6-difluorophenol is highly strategic. The hydroxyl (-OH) group is a powerful activating group, meaning it donates electron density to the benzene ring, making the ring more susceptible to electrophilic attack. Both the hydroxyl group and the fluorine atoms are ortho-, para-directing. With the ortho positions (C2, C6) already occupied by fluorine, the incoming electrophile (Br⁺) is overwhelmingly directed to the vacant and activated para position (C4). The strong electron-withdrawing nature of the fluorine atoms also helps to modulate the reactivity of the ring, preventing unwanted side reactions like over-bromination.
Caption: Directed synthesis via electrophilic substitution.
Protocol 1: Classical Bromination with Elemental Bromine
This method represents a foundational approach using elemental bromine, often with a Lewis acid or protic acid catalyst to enhance the electrophilicity of the bromine.
Experimental Workflow:
-
Step 1 (Dissolution): Dissolve 2,6-difluorophenol (1.3 g) in dry carbon disulphide (10 cm³).[8]
-
Rationale: Carbon disulfide is an inert solvent that effectively dissolves the starting material without participating in the reaction.
-
-
Step 2 (Reagent Addition): Slowly add a solution of bromine (1.6 g) in dry carbon disulphide (10 cm³) to the stirred reaction mixture over 5 minutes.[8]
-
Step 3 (Catalysis): Add 5 drops of 48% hydrogen bromide solution to the mixture.[8]
-
Rationale: The HBr catalyst helps to polarize the Br-Br bond, generating a more potent electrophile (Br⁺ character) to attack the activated phenol ring.
-
-
Step 4 (Reaction & Aging): Heat the mixture at reflux for 2 hours, then allow it to stand at ambient temperature for 16 hours. A further 4 hours of heating may be applied to drive the reaction to completion.[8]
-
Step 5 (Workup): Pour the reaction mixture into water (20 cm³) and add saturated sodium metabisulphite solution (30 cm³) to quench any unreacted bromine.[8]
-
Step 6 (Extraction & Wash): Separate the organic layer. Wash it sequentially with saturated sodium hydrogen carbonate solution (20 cm³) to remove acidic impurities and then with water (20 cm³).[8]
-
Step 7 (Purification): Dry the organic layer over anhydrous sodium sulphate, evaporate the solvent under reduced pressure, and distill the resulting solid crude product using a Kugelrohr apparatus (oven temperature 100° C, ~20 mmHg) to yield pure this compound as a white solid.[8]
Protocol 2: Modern Bromination with N-Bromosuccinimide (NBS)
This protocol employs a milder and more selective brominating agent, N-Bromosuccinimide (NBS), which is a solid and often easier to handle than liquid bromine, reducing potential hazards.[1]
Experimental Workflow:
-
Step 1 (Dissolution & Cooling): Dissolve 2,6-Difluorophenol (10.0 g, 76.86 mmol) in DMF (60 mL) and cool the solution to 0°C.[7]
-
Rationale: DMF is a polar aprotic solvent that facilitates the reaction. Cooling to 0°C helps to control the reaction rate and minimize potential side reactions.
-
-
Step 2 (Reagent Addition): Add N-bromosuccinimide (13.68 g, 76.86 mmol) to the solution at 0°C.[7]
-
Rationale: NBS serves as a source of electrophilic bromine. Using a 1:1 molar ratio ensures monosubstitution.
-
-
Step 3 (Reaction): Allow the reaction to warm to room temperature and stir for 20 hours.[7]
-
Step 4 (Workup): Concentrate the reaction mixture under reduced pressure to remove the DMF.[7]
-
Step 5 (Extraction): Dilute the residue with water and extract the product into ethyl acetate.[7]
-
Step 6 (Purification): Dry the combined organic layers over sodium sulphate and concentrate under reduced pressure to afford this compound as a light yellow liquid (15.1 g, 93% yield).[7]
The Evolving Role in Modern Synthesis
The true value of this compound lies in its identity as a trifunctional building block. Each component of the molecule—the hydroxyl group, the fluorine atoms, and the bromine atom—provides a distinct avenue for synthetic diversification. This versatility is the primary driver of its widespread adoption.[2]
-
The Bromine "Handle": The bromine atom at the C4 position is the key to complex molecular construction. It serves as an excellent reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[2] This allows chemists to forge new carbon-carbon or carbon-heteroatom bonds, linking the phenol core to other complex fragments.
-
The Fluorine Modulators: The two fluorine atoms are typically retained in the final product. They act as "property modulators," enhancing metabolic stability and tuning the electronic and binding properties of the final active pharmaceutical ingredient (API) or agrochemical.
-
The Phenolic Nucleophile: The hydroxyl group can be easily functionalized through reactions like etherification or esterification, allowing for the attachment of diverse side chains and further structural modifications.
References
- 1. Page loading... [guidechem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | 104197-13-9 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Initial Characterization of 4-Bromo-2,6-difluorophenol: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive initial characterization of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9), a key halogenated intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document outlines the fundamental physicochemical properties, synthesis protocols, and in-depth spectroscopic analysis of the title compound. By integrating established analytical techniques with predictive methodologies, this guide serves as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this versatile chemical building block. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a bromine atom, and two fluorine atoms on a benzene ring.[1] This unique combination of functional groups imparts distinct reactivity and physicochemical properties, making it a highly valuable precursor in modern organic synthesis.[2][3][4] The strategic placement of the fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of derivative molecules, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] First synthesized in the late 20th century, this compound has gained prominence in medicinal chemistry for drug discovery and in materials science for the development of performance polymers and specialty chemicals.[1][4]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthetic applications. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 104197-13-9 | [1][5] |
| Molecular Formula | C₆H₃BrF₂O | [1][5] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 50°C | [5][7] |
| Boiling Point | 180.2°C at 760 mmHg | [5][7] |
| Density | 1.858 g/cm³ | [5] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 6.89 ± 0.23 (Predicted) | [1] |
Safety and Handling: this compound is classified as harmful and an irritant.[5][6] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[7][8][9] All manipulations should be performed in a well-ventilated chemical fume hood.[7] In case of contact, immediately flush the affected area with copious amounts of water.[8] For detailed safety information, consult the material safety data sheet (MSDS).[7][8]
Synthesis Methodologies
The synthesis of this compound is typically achieved through the electrophilic bromination of 2,6-difluorophenol. The electron-donating hydroxyl group activates the aromatic ring, while the ortho-directing fluorine atoms steer the incoming electrophile to the para position. Two common and effective protocols are detailed below.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is often preferred due to the ease of handling of NBS compared to liquid bromine.
Reaction Scheme:
Caption: Synthesis of this compound using NBS.
Step-by-Step Protocol:
-
To a solution of 2,6-Difluorophenol (10.0 g, 76.86 mmol) in dimethylformamide (DMF, 60 mL), add N-bromosuccinimide (13.68 g, 76.86 mmol) portion-wise at 0°C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.[10]
-
Purify the crude product by column chromatography on silica gel or distillation to yield this compound.
Protocol 2: Bromination using Elemental Bromine
This classical method utilizes liquid bromine in a non-polar solvent.
Reaction Scheme:
Caption: Synthesis of this compound using Br₂.
Step-by-Step Protocol:
-
Dissolve 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³).
-
Slowly add a solution of bromine (1.6 g) in dry carbon disulfide (10 cm³) over 5 minutes.[11]
-
Add 5 drops of 48% hydrobromic acid to the stirred reaction mixture.[11]
-
Heat the mixture at reflux for 2 hours, then allow it to stand at room temperature for 16 hours.[11]
-
After an additional 4 hours of heating, let the mixture stand for 24 hours.[11]
-
Pour the reaction mixture into water (20 cm³) and add a saturated sodium metabisulfite solution (30 cm³) to quench any unreacted bromine.[11]
-
Separate the organic layer and wash it with a saturated sodium hydrogen carbonate solution (20 cm³) and water (20 cm³).[11]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield an oil that solidifies upon standing.[11]
-
Purify the crude product by Kugelrohr distillation at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg) to obtain this compound as a white solid.[11]
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral data based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR):
Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent.
-
Expected Chemical Shift (δ): 7.1-7.4 ppm. A reported synthesis yielded a signal at 7.35 ppm (d, J=6.2 Hz, 2H) in DMSO-d₆.[10] The splitting pattern will be a doublet of triplets (dt) or a complex multiplet due to coupling with the two ortho-fluorine atoms and a smaller meta-coupling to the other proton (if resolved). However, due to the magnetic equivalence of the two protons, a simple doublet might be observed.
-
Hydroxyl Proton (OH): A broad singlet is expected, with a chemical shift that is highly dependent on the solvent and concentration. A reported value is 10.49 ppm (s, 1H) in DMSO-d₆.[10] This downfield shift is indicative of the acidic nature of the phenolic proton.
¹³C NMR (Carbon NMR):
The molecule has four distinct carbon environments due to symmetry.
-
C1 (ipso-carbon, attached to OH): ~150-155 ppm. This carbon is expected to be significantly deshielded due to the attached oxygen atom. It will likely appear as a triplet due to coupling with the two ortho-fluorine atoms.
-
C2 and C6 (carbons attached to F): ~155-160 ppm. These carbons will be strongly deshielded by the electronegative fluorine atoms and will appear as a doublet due to direct coupling with fluorine.
-
C3 and C5 (carbons attached to H): ~115-120 ppm. These carbons will show coupling to both the attached proton (large coupling constant) and the adjacent fluorine atoms (smaller coupling constant), likely resulting in a doublet of doublets.
-
C4 (carbon attached to Br): ~110-115 ppm. The bromine atom has a moderate deshielding effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.[5][7]
-
C-H Aromatic Stretch: Weak to medium bands are expected above 3000 cm⁻¹.[5]
-
C=C Aromatic Stretch: Sharp peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.[5][7]
-
C-O Stretch: A strong band is anticipated in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ range.
-
C-Br Stretch: A band in the 500-600 cm⁻¹ region is indicative of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[12][13]
-
Fragmentation Pattern: Under electron ionization (EI), common fragmentation pathways for halogenated phenols include the loss of the halogen atom, carbon monoxide (CO), and rearrangements. A plausible fragmentation pathway is outlined below.
Caption: Plausible fragmentation pathway for this compound.
Analytical Methodologies: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of halogenated phenols.[11][14]
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Recommended GC-MS Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250-280°C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C).
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: 40-300 amu
Applications and Future Outlook
This compound serves as a versatile intermediate in the synthesis of a wide range of high-value chemicals.[2][4] Its applications span across:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs), where the fluorine atoms can enhance metabolic stability and the overall pharmacological profile.[1][3]
-
Agrochemicals: In the development of novel pesticides and herbicides.[1][2]
-
Materials Science: For the synthesis of advanced polymers and liquid crystals with tailored properties such as thermal stability and chemical resistance.[4]
The continued exploration of the reactivity of this compound is expected to unlock new synthetic pathways and lead to the discovery of novel molecules with significant biological and material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR [m.chemicalbook.com]
- 9. 4-Bromo-2-fluorophenol(2105-94-4) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
The Strategic Application of 4-Bromo-2,6-difluorophenol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Role of Fluorinated Phenols in Modern Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. Among the vast array of fluorinated building blocks, 4-Bromo-2,6-difluorophenol has emerged as a particularly valuable and versatile intermediate. Its unique trifunctionalized scaffold, featuring a nucleophilic hydroxyl group, a reactive bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. This application note will provide an in-depth exploration of the utility of this compound, with a specific focus on its critical role in the synthesis of the multi-target kinase inhibitor, Foretinib. Detailed experimental protocols and mechanistic insights will be provided to guide researchers and drug development professionals in leveraging the unique reactivity of this key intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 104197-13-9 | [1] |
| Molecular Formula | C₆H₃BrF₂O | [1] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 50-54 °C | [1] |
| Boiling Point | 180.2 °C at 760 mmHg | [2] |
| Purity | ≥97% | [1] |
Application Spotlight: Synthesis of the Kinase Inhibitor Foretinib (GSK1363089)
Foretinib is a potent, orally available multi-kinase inhibitor that has been extensively investigated in clinical trials for the treatment of various cancers.[3] Its primary mechanism of action involves the inhibition of the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, which are key drivers of tumor growth, angiogenesis, and metastasis.[3][4] The synthesis of Foretinib provides an excellent case study for the strategic application of this compound.
Retrosynthetic Analysis and the Role of this compound
A key disconnection in the synthesis of Foretinib reveals the importance of two key fragments: a quinoline-ether portion and a difluorophenylurea moiety. This compound is instrumental in the preparation of the latter. The retrosynthetic pathway highlights the strategic use of this intermediate to introduce the 2,6-difluorophenoxy group, which is crucial for the biological activity of Foretinib.
Caption: Retrosynthetic analysis of Foretinib.
Experimental Protocol: Synthesis of a Key Foretinib Intermediate
The following protocol details the synthesis of a key intermediate in the Foretinib synthesis, derived from this compound. This protocol is based on established synthetic transformations and principles outlined in the patent literature.[5]
Step 1: Williamson Ether Synthesis to form 4-(4-Bromo-2,6-difluorophenoxy)aniline
This step involves the nucleophilic substitution of the phenolic proton of 4-aminophenol with this compound.
-
Reactants:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a stirred solution of 4-aminophenol in DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(4-Bromo-2,6-difluorophenoxy)aniline.
-
Step 2: Amidation to form the Urea Intermediate
The aniline derivative from Step 1 is then reacted with a cyclopropane-1,1-dicarbonyl derivative to form the urea linkage.
-
Reactants:
-
4-(4-Bromo-2,6-difluorophenoxy)aniline (1.0 eq)
-
Cyclopropane-1,1-dicarbonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve 4-(4-Bromo-2,6-difluorophenoxy)aniline in DCM and cool to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add cyclopropane-1,1-dicarbonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired urea intermediate.
-
Caption: Synthetic workflow for Foretinib.
Mechanism of Action: Dual Inhibition of MET and VEGFR2 Signaling
Foretinib exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of MET and VEGFR2, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Foretinib's mechanism of action.
Conclusion
This compound stands out as a high-value intermediate for the synthesis of complex pharmaceutical agents. Its application in the synthesis of Foretinib showcases its utility in constructing the difluorophenoxy moiety, a common pharmacophore in modern kinase inhibitors. The protocols and mechanistic insights provided herein are intended to empower researchers to explore the full potential of this versatile building block in their drug discovery and development endeavors. The unique reactivity of this compound, coupled with its commercial availability, ensures its continued importance in the synthesis of next-generation therapeutics.
References
The Strategic deployment of 4-Bromo-2,6-difluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unique Value Proposition of a Fluorinated Phenolic Building Block
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The presence of fluorine can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall druglike characteristics. Within the arsenal of fluorinated building blocks available to medicinal chemists, 4-Bromo-2,6-difluorophenol has emerged as a particularly versatile and valuable intermediate.[1][2] Its trifunctional nature—a nucleophilic hydroxyl group, a bromine atom amenable to cross-coupling reactions, and an electron-deficient aromatic ring activated by two fluorine atoms—provides a powerful platform for the synthesis of complex and biologically active molecules.[3][4]
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this building block to construct novel therapeutic agents. We will delve into its application in the synthesis of various classes of bioactive compounds, provide step-by-step protocols for key chemical transformations, and present data to inform synthetic strategies.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds
The strategic placement of the bromo and fluoro substituents on the phenol ring makes this compound a linchpin in the synthesis of a variety of medicinally relevant compounds. Its applications span across multiple therapeutic areas, primarily driven by its utility in constructing biaryl and aryl ether linkages, which are common motifs in kinase inhibitors, enzyme inhibitors, and other targeted therapies.
Synthesis of Biaryl and Heteroaryl Derivatives via Suzuki-Miyaura Coupling
The bromine atom at the 4-position of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the phenolic core and a wide array of aryl or heteroaryl boronic acids or esters. The resulting biaryl structures are prevalent in many kinase inhibitors, where they often occupy the ATP-binding site and form key interactions with the target protein.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst: Palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly employed due to their efficiency in coupling aryl bromides.[5][6]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used as they are effective and generally do not interfere with other functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Caption: General workflow for Suzuki-Miyaura coupling.
Synthesis of Aryl Ethers via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound is a versatile handle for the synthesis of aryl ethers through the Williamson ether synthesis.[9][10] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkyl halide in an Sₙ2 reaction.[11] The resulting aryl ether linkage is a key structural feature in many biologically active molecules, including some kinase inhibitors and other therapeutic agents.
Causality Behind Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, which has an acidic proton. The choice of base can depend on the sensitivity of other functional groups in the molecule.
-
Alkylating Agent: Primary alkyl halides are the preferred electrophiles for this Sₙ2 reaction to minimize competing elimination reactions.[9]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[12]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or NaH) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base portion-wise at room temperature (or at 0 °C for highly reactive bases like NaH).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aryl ether.
Caption: General workflow for Williamson ether synthesis.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SₙAr).[13] While the bromine atom is a potential leaving group, the fluorine atoms can also be displaced under certain conditions, particularly when a strong nucleophile is used and the reaction is conducted at elevated temperatures. This reactivity allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, directly onto the aromatic ring.[14][15]
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile is broad and includes primary and secondary amines, thiols, and alkoxides. The reactivity of the nucleophile will influence the reaction conditions required.
-
Base: A base is often required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the hydrogen halide byproduct. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to facilitate the SₙAr reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the SₙAr reaction.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, TEA, or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the amine, the base, and the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water to precipitate the product or to facilitate extraction.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Exemplary Applications in Drug Discovery Programs
While specific, publicly disclosed examples of FDA-approved drugs synthesized directly from this compound are not abundant, its utility is evident in the patent literature and in the synthesis of analogues of known bioactive molecules. For instance, its structural motifs are found in inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in various cancers.[12][16]
Potential in the Synthesis of Kinase Inhibitors
The biaryl and aryl ether moieties readily accessible from this compound are key pharmacophores in a multitude of kinase inhibitors. These compounds often target signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.[4][17][18]
| Derivative Class | Potential Target | Therapeutic Area | Reference |
| Biaryl derivatives | Kinases (e.g., TRK, Lck) | Oncology, Immunology | [12][19] |
| Aryl ether derivatives | Kinases (e.g., PI3K, mTOR) | Oncology, Inflammation | [20] |
| Aminated derivatives | Various enzymes and receptors | Diverse | [21] |
Table 1: Potential Therapeutic Applications of this compound Derivatives
The biological activity of derivatives of this compound can be evaluated through various in vitro assays. For example, the anticancer activity can be assessed by determining the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol Derivatives | K562 (Leukemia) | Varies | [3] |
| Brominated Acetophenones | MCF7 (Breast Cancer) | <10 - >100 | [22] |
| Fluorophenyl Thiadiazoles | MCF-7 (Breast Cancer) | 52.35 - 82.48 | [19] |
Table 2: Exemplary Anticancer Activity of Bromophenol Derivatives (Note: Data is for related bromophenol derivatives and serves as a guide for potential activity.)
Caption: Simplified MAPK signaling pathway and potential points of inhibition.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of diverse and complex molecular architectures that are of high interest in drug discovery. While the direct application of this compound in marketed drugs may not be extensively documented in the public domain, its utility as a key intermediate is evident from the broader chemical and patent literature. The protocols and application notes provided herein offer a solid foundation for medicinal chemists to explore the full potential of this compound in the quest for novel and effective therapeutic agents. Future work will likely see the expanded use of this and similar fluorinated building blocks in the synthesis of next-generation targeted therapies.
References
- 1. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. youtube.com [youtube.com]
- 12. US11952364B2 - TRK inhibitors useful as anticancer drugs - Google Patents [patents.google.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Leveraging 4-Bromo-2,6-difluorophenol for the Synthesis of Advanced Fluorinated Compounds
Abstract: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. 4-Bromo-2,6-difluorophenol has emerged as a highly versatile and valuable building block for the synthesis of complex fluorinated compounds. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. These methodologies are designed for researchers, scientists, and professionals in drug development seeking to harness the potential of this powerful synthetic intermediate.
Introduction: The Strategic Importance of Fluorinated Aromatics
The introduction of fluorine into aromatic systems can profoundly influence the physicochemical properties of a molecule.[1] The high electronegativity and relatively small size of the fluorine atom can modulate pKa, lipophilicity, and metabolic stability, often leading to improved bioavailability and target affinity of drug candidates. This compound (CAS: 104197-13-9) is a trifunctional arene bearing a hydroxyl group, a bromine atom, and two fluorine atoms. This unique arrangement of functional groups provides a versatile platform for a variety of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] The bromine atom serves as a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized, and the fluorine atoms confer the aforementioned beneficial properties.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and handling requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 104197-13-9 |
| Molecular Formula | C₆H₃BrF₂O |
| Molecular Weight | 208.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 50 °C |
| Boiling Point | 180.2 ± 35.0 °C at 760 mmHg |
| Solubility | Sparingly soluble in water |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4] In case of exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[5]
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around three key reaction types that allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C4 position.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6] This reaction is instrumental in the synthesis of biaryl and polyaryl structures, which are common motifs in many pharmaceutical agents.[7][8]
Protocol 1: Synthesis of 4-Aryl-2,6-difluorophenols via Suzuki-Miyaura Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and tricyclohexylphosphine (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-difluorophenol.
Causality Behind Choices: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine is often crucial for efficient coupling of aryl bromides.[9] The base, potassium phosphate, is essential for the transmetalation step in the catalytic cycle.[9] Using degassed solvents is critical to prevent the oxidation of the palladium(0) catalyst.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing a versatile route to aryl amines.[10] This reaction is of significant importance in the synthesis of numerous pharmaceuticals where the N-aryl moiety is a key structural feature.[6]
Protocol 2: Synthesis of N-Aryl-2,6-difluoro-4-aminophenols via Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask.
-
Add this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous toluene.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing β-hydride elimination.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium-amine complex.[12] The reaction is highly sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvents.
C-O Bond Formation: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[13] While traditionally requiring harsh conditions, modern modifications have made it a more accessible and valuable tool for synthesizing these important structural motifs found in many natural products and pharmaceuticals.[14]
Protocol 3: Synthesis of Diaryl Ethers via Ullmann Condensation
This protocol outlines a procedure for the copper-catalyzed coupling of this compound with another phenol.
Materials:
-
This compound
-
Phenol derivative (e.g., p-Cresol)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for Ullmann Condensation.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired phenol (1.5 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous DMF and N,N'-dimethylethylenediamine (0.2 eq.) via syringe.
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Separate the filtrate layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices: The use of a ligand such as N,N'-dimethylethylenediamine can significantly accelerate the reaction and allow for lower reaction temperatures compared to classical Ullmann conditions.[12] The choice of base is critical, with cesium carbonate often providing better results for less reactive substrates.[5] Anhydrous polar aprotic solvents like DMF or dioxane are typically used to ensure solubility of the reagents and promote the reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of fluorinated compounds. Its trifunctional nature allows for selective and sequential modifications, providing access to complex molecular architectures. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation offer robust and reproducible methods for the formation of C-C, C-N, and C-O bonds, respectively. By understanding the underlying principles and carefully controlling reaction parameters, researchers can effectively utilize this compound to advance their research in drug discovery, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. arches.union.edu [arches.union.edu]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. redalyc.org [redalyc.org]
The Strategic Role of 4-Bromo-2,6-difluorophenol in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemicals
The global challenge of ensuring food security for a growing population necessitates the continuous development of more effective and environmentally benign agrochemicals. Modern synthetic chemistry plays a pivotal role in this endeavor, with a focus on creating molecules that exhibit high efficacy, selectivity, and favorable toxicological profiles. Within this context, fluorinated organic compounds have emerged as a cornerstone of agrochemical research and development. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to target enzymes.
This technical guide delves into the application of a highly versatile fluorinated building block, 4-Bromo-2,6-difluorophenol, in the development of next-generation agrochemicals. Its strategic combination of a reactive bromine atom and two fluorine atoms on a phenolic ring makes it an invaluable intermediate for the synthesis of complex and potent active ingredients.[1][2] This guide will provide a detailed protocol for the synthesis of a novel diphenyl ether herbicide, illustrating the practical application of this compound and the underlying chemical principles that govern its utility.
Causality of Experimental Design: Why this compound?
The selection of this compound as a starting material is predicated on a clear understanding of structure-activity relationships in agrochemical design. The key attributes that make this molecule a superior choice for the synthesis of, for example, diphenyl ether herbicides are:
-
The Bromine Atom as a Versatile Handle: The bromine atom at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is also amenable to various palladium-catalyzed cross-coupling reactions. This allows for the facile construction of the core diphenyl ether linkage, a common motif in many commercial herbicides.
-
The Influence of Fluorine on Bioactivity: The two fluorine atoms at the 2- and 6-positions significantly alter the electronic properties of the phenyl ring. This can lead to enhanced binding affinity of the final molecule to its target enzyme, often resulting in higher herbicidal efficacy at lower application rates. Furthermore, the C-F bond is exceptionally strong, which can increase the metabolic stability of the compound in plants and soil, leading to a longer duration of action.
-
Steric and Electronic Effects: The ortho-fluorine atoms can also exert steric effects that influence the conformation of the final molecule, potentially locking it into a bioactive conformation. Electronically, the fluorine atoms are strongly electron-withdrawing, which can impact the pKa of the phenolic hydroxyl group and the reactivity of the aromatic ring.
Application Protocol: Synthesis of a Novel Diphenyl Ether Herbicide
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet plausible, diphenyl ether herbicide, "Difluorobromofen," using this compound as the key starting material. The synthetic strategy is based on the well-established Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction widely used in the synthesis of diphenyl ethers.[3][4]
Reaction Scheme:
Caption: Synthetic workflow for the preparation of the herbicide Difluorobromofen.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity |
| This compound | 104197-13-9 | 208.99 g/mol | 2.09 g (10 mmol) | >98% |
| 3,4-Dichlorobenzotrifluoride | 328-84-7 | 215.00 g/mol | 2.15 g (10 mmol) | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.76 g (20 mmol) | Anhydrous |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.19 g (1 mmol) | >98% |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | Anhydrous |
| Toluene | 108-88-3 | 92.14 g/mol | As needed | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | As needed | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Experimental Procedure:
Justification of Steps: This protocol is designed as a self-validating system. Each step is critical for the successful synthesis and purification of the target compound, and the rationale behind each choice is explained below.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (2.09 g, 10 mmol), 3,4-Dichlorobenzotrifluoride (2.15 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and Copper(I) Iodide (0.19 g, 1 mmol).
-
Rationale: The three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. A nitrogen atmosphere is crucial to prevent oxidation of the copper catalyst and other reactants. Potassium carbonate is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide. An excess of the base ensures complete deprotonation. Copper(I) iodide is the catalyst for the Ullmann condensation.
-
-
Solvent Addition and Reaction:
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.
-
Rationale: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction. The elevated temperature is necessary to overcome the activation energy of the Ullmann condensation. TLC is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product.
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of deionized water and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The work-up procedure is designed to separate the product from the solvent, catalyst, and any water-soluble byproducts. Toluene is a suitable extraction solvent for the nonpolar product. Washing with water removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Anhydrous magnesium sulfate is a drying agent that removes any residual water from the organic phase. Filtration removes the drying agent, and rotary evaporation efficiently removes the toluene to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds. The choice of eluent is determined by the polarity of the product and impurities, allowing for their effective separation.
-
Expected Results and Data Presentation:
The expected product, Difluorobromofen, is a solid at room temperature. The yield and purity of the synthesized compound should be determined and presented in a clear format.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Melting Point | To be determined |
Herbicidal Activity (Hypothetical Data): The synthesized "Difluorobromofen" would be expected to exhibit pre- and post-emergence herbicidal activity against a range of broadleaf and grassy weeds. The efficacy would be determined through greenhouse trials.
| Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| Amaranthus retroflexus | 100 | 95 |
| Chenopodium album | 100 | 92 |
| Setaria viridis | 200 | 85 |
| Echinochloa crus-galli | 200 | 80 |
Visualization of the Synthetic Logic
The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and the role of each component.
Caption: Logical workflow of the Difluorobromofen synthesis.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. The protocol detailed in this guide for the synthesis of a novel diphenyl ether herbicide showcases a practical and efficient application of this key intermediate. The strategic incorporation of fluorine atoms and a reactive bromine handle allows for the creation of potent and metabolically robust active ingredients. Further research can explore the use of this compound in the synthesis of other classes of agrochemicals, such as fungicides and insecticides, and the development of more sustainable and efficient catalytic systems for its transformation. The continued exploration of such fluorinated building blocks will undoubtedly be a key driver of innovation in the agrochemical industry for years to come.
References
Regioselective Bromination of Difluorophenols using N-Bromosuccinimide: A Detailed Experimental Guide
An Application Note and Protocol for Researchers
Abstract
Brominated difluorophenols are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for introducing fluorine- and bromine-containing functionalities. N-Bromosuccinimide (NBS) is a widely utilized reagent for electrophilic aromatic bromination due to its ease of handling and selectivity compared to molecular bromine. This guide provides a comprehensive experimental protocol for the NBS-mediated bromination of difluorophenols. We delve into the underlying principles of regioselectivity, reaction optimization, safety protocols, and detailed work-up procedures to ensure a high-yielding and reproducible synthesis.
Introduction: The Scientific Rationale
The electrophilic aromatic substitution of phenols is a cornerstone reaction in organic synthesis. Phenols are highly activated systems due to the strong electron-donating effect of the hydroxyl group, which directs electrophiles primarily to the ortho and para positions.[1] However, the introduction of two electron-withdrawing fluorine atoms onto the aromatic ring significantly modulates its reactivity and the regiochemical outcome of the substitution.
The fluorines exert a powerful inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack. Concurrently, their lone pairs can participate in resonance, a weaker electron-donating effect (+M), which also directs to the ortho and para positions. The interplay between the potent activating effect of the -OH group and the complex electronic influence of the two fluorine atoms makes predicting the site of bromination non-trivial. This guide aims to provide a robust starting protocol and the scientific reasoning to adapt it for various difluorophenol isomers.
N-Bromosuccinimide (NBS) is the brominating agent of choice for these substrates. It serves as a source of an electrophilic bromine atom (Br+).[2] Its use mitigates the harsh, oxidative conditions often associated with liquid bromine and allows for more controlled, selective reactions.[3] The choice of solvent is also critical, as it can influence the polarity of the reaction medium and thus the regioselectivity of the bromination.[4]
Reaction Mechanism and Regioselectivity
The bromination of phenols with NBS proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group protonates the carbonyl of NBS, or interacts with it through hydrogen bonding, making the bromine atom more electrophilic. The electron-rich phenol then attacks the bromine, forming a resonance-stabilized intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.
Key Factors Governing Regioselectivity:
-
Activating Group Dominance: The hydroxyl group is a powerful activating group and its directing effect (ortho, para) is typically dominant.
-
Steric Hindrance: Bulky groups can hinder attack at the ortho positions. While fluorine is small, substitution adjacent to an existing group can still be disfavored.
-
Electronic Effects of Fluorine: The two fluorine atoms will deactivate the positions closest to them most strongly via their inductive effect. Therefore, the position of bromination will be the one that is most activated by the hydroxyl group and least deactivated by the fluorine atoms.
-
Solvent Effects: Polar solvents like acetonitrile or dimethylformamide (DMF) can stabilize charged intermediates and have been shown to favor para-selectivity in many cases.[5]
For a substrate like 2,4-difluorophenol , the positions are influenced as follows:
-
Position 6: ortho to -OH (activated), ortho to F (deactivated), meta to F (less deactivated).
-
Position 5: meta to -OH (weakly activated), ortho to F (deactivated), para to F (activated by +M).
-
Position 3: ortho to -OH (activated), ortho to F (deactivated), meta to F (less deactivated).
Steric and electronic factors would suggest that bromination is most likely to occur at the less hindered position that is still strongly activated by the hydroxyl group.
Mandatory Safety and Handling Protocols
Working with N-bromosuccinimide and halogenated organic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[6][7]
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Handling NBS: NBS is a lachrymator, corrosive, and harmful if swallowed.[8][10] It can cause severe skin burns and eye damage.[6][10] Avoid creating dust.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][10]
-
Solvent Safety: Dichloromethane is a suspected carcinogen. Handle with care and ensure it is not released into the environment.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour waste down the drain.[6]
Detailed Experimental Protocol
This protocol provides a general method for the monobromination of a difluorophenol. Adjustments to stoichiometry and reaction time may be necessary depending on the specific isomer used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Difluorophenol (e.g., 2,4-difluorophenol) | >98% | Standard Supplier | Ensure it is dry. |
| N-Bromosuccinimide (NBS) | >98% | Standard Supplier | Recrystallize from hot water if it appears yellow/brown.[11] |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Other solvents like Acetonitrile or DMF can be used. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous work-up. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the NBS bromination of difluorophenol.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the difluorophenol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent over-bromination.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the difluorophenol starting material spot is no longer visible.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes. Causality Note: Sodium thiosulfate neutralizes any remaining electrophilic bromine species.[12]
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (to remove succinimide and acidic byproducts).[12]
-
Water.
-
Brine (to aid in the separation of the layers).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure bromodifluorophenol product.
Characterization and Troubleshooting
| Technique | Expected Observations |
| ¹H NMR | Disappearance of a proton signal in the aromatic region and shifts in the remaining aromatic protons. |
| ¹⁹F NMR | Shifts in the fluorine signals due to the new adjacent substituent. |
| ¹³C NMR | Appearance of a new C-Br signal (typically 100-120 ppm) and shifts in other aromatic carbon signals. |
| Mass Spec | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Deactivated substrate; Impure NBS. | Increase reaction temperature to reflux. Use freshly recrystallized NBS. Consider a more polar solvent like acetonitrile.[13] |
| Multiple Products | Over-bromination (di- or tri-bromination). | Add NBS more slowly at 0°C. Use exactly 1.0 eq. of NBS. Stop the reaction as soon as the starting material is consumed (monitor closely by TLC). |
| Low Yield | Incomplete reaction; Product loss during work-up. | Allow the reaction to run longer. Ensure thorough extraction during the work-up. |
| Succinimide in Product | Insufficient aqueous washing. | Perform an additional wash with water or saturated NaHCO₃ during the work-up. Succinimide is water-soluble.[12][14] |
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemscience.com [chemscience.com]
- 10. lobachemie.com [lobachemie.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
"nucleophilic substitution reactions involving 4-Bromo-2,6-difluorophenol"
An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving 4-Bromo-2,6-difluorophenol
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS No. 104197-13-9) is a uniquely functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its utility, particularly in the pharmaceutical and agrochemical industries, stems from a molecular architecture that is primed for selective chemical transformations. The molecule features three key reactive centers: a nucleophilic phenolic hydroxyl group and two electrophilic carbons attached to halogen atoms (bromine at C4 and fluorine at C2/C6). The interplay between these groups, governed by the principles of electronic activation and steric hindrance, allows for a diverse range of nucleophilic substitution reactions, making it an invaluable intermediate for constructing complex molecular targets.[1]
This guide provides a detailed exploration of the reactivity of this compound, focusing on the mechanistic principles and practical laboratory protocols for key nucleophilic substitution reactions.
Mechanistic Underpinnings: Activating the Aryl Halide for Substitution
Haloarenes are typically resistant to nucleophilic substitution due to the high energy required to break the resonance-stabilized C-X bond, which possesses partial double-bond character.[2][3] However, the strategic placement of electron-withdrawing groups (EWGs) on the aromatic ring can dramatically lower the activation energy for a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][4][5]
The SNAr (Addition-Elimination) Mechanism
The SNAr pathway is the predominant mechanism for nucleophilic substitution on activated aromatic rings.[4][6] It is a two-step process:
-
Addition: The nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][7] This is typically the rate-determining step.[6]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.[7]
In this compound, the two fluorine atoms at the ortho positions to the bromine act as potent EWGs through the inductive effect. This electronic pull makes the C4 carbon significantly more electrophilic and helps to stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the SNAr reaction.[5][6]
Caption: The general SNAr Addition-Elimination mechanism.
Navigating the Reactive Landscape of this compound
The molecule's structure presents multiple avenues for nucleophilic attack. Understanding the hierarchy of reactivity is key to designing selective syntheses.
Caption: Key reactive sites on this compound.
-
Primary Electrophilic Site (C4-Br): This is the most common site for nucleophilic substitution. The bromine is a good leaving group, and the position is activated by the flanking fluorine atoms.
-
Primary Nucleophilic/Acidic Site (O-H): The phenolic proton is acidic and can be readily removed by a base to form a potent oxygen nucleophile (phenoxide), which can then participate in reactions like Williamson ether synthesis.[8]
-
Secondary Electrophilic Sites (C2/C6-F): While fluorine is an excellent leaving group in SNAr contexts, substitution at these positions is generally less favorable than at C4 due to steric hindrance from the adjacent hydroxyl group and the C4-bromo substituent.[9]
Application Notes and Protocols
This section details field-proven protocols for key transformations. The causality behind experimental choices is explained to ensure reproducibility and adaptability.
C-N Bond Formation: Synthesis of Aryl Amines
The introduction of a nitrogen-containing moiety is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for various substituted anilines.
This powerful cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, offering broad substrate scope and functional group tolerance.[10][11] It is often superior to classical SNAr for less reactive amines or when forcing conditions must be avoided.[10]
-
Scientific Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[12][13] Oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation, and reductive elimination, forms the C-N bond and regenerates the catalyst.[13][14] The choice of phosphine ligand is critical; bulky, electron-rich ligands like BrettPhos or RuPhos accelerate the reductive elimination step and are essential for coupling aryl bromides.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Injection: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos | Highly active system for aryl bromides, promotes efficient reductive elimination. |
| Base | NaOt-Bu | Strong base required to deprotonate the amine complex; sterically hindered to prevent side reactions.[13] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling, aprotic solvents that solubilize reactants and are stable to the reaction conditions. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading the catalyst or reactants. |
C-O Bond Formation: Synthesis of Aryl Ethers
Aryl ethers are prevalent motifs in natural products and pharmaceuticals. This compound offers two distinct handles for their synthesis.
This classic method leverages the acidity of the phenolic proton to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl electrophile.[15]
-
Scientific Rationale: The reaction is a straightforward SN2 displacement.[16] A moderately strong base is sufficient to deprotonate the phenol. The choice of solvent is crucial; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without hydrogen-bonding to the phenoxide, thus maximizing its nucleophilicity.
Experimental Protocol:
-
Phenoxide Formation: To a solution of this compound (1.0 equiv.) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add the desired primary or secondary alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction, pour it into water, and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
For the synthesis of diaryl ethers, where the bromine at C4 is displaced, the Ullmann condensation is a reliable, albeit often high-temperature, method.[17] Modern ligand-accelerated protocols have made this reaction more accessible.[18]
-
Scientific Rationale: The traditional Ullmann reaction involves stoichiometric copper powder at high temperatures.[17][19] Modern catalytic variants use a Cu(I) source (like CuI) and a chelating ligand (e.g., a diamine or phenanthroline). The ligand stabilizes the copper species and facilitates the catalytic cycle, which is thought to involve oxidative addition of the aryl halide to a Cu(I) species.[18]
Experimental Protocol:
-
Inert Atmosphere Setup: Combine this compound (1.0 equiv.), the desired alcohol or phenol (1.5 equiv.), CuI (5-10 mol%), and a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%) in a Schlenk tube.
-
Base and Solvent Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and a high-boiling polar solvent like DMF or NMP.
-
Degassing: Degas the mixture by evacuating and backfilling with argon.
-
Reaction: Heat the reaction to 120-160 °C with vigorous stirring. Monitor by LC-MS.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the filtrate with aqueous ammonia (to remove residual copper) and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Reaction Type | Nucleophile | Key Reagents | Product |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Phosphine ligand, Base (NaOt-Bu) | 4-Amino-2,6-difluorophenol derivative |
| Williamson Ether | R-X (electrophile) | Base (K₂CO₃), DMF | 4-Bromo-2,6-difluoroalkoxybenzene |
| Ullmann Ether | R-OH | CuI, Ligand, Base (Cs₂CO₃) | 4-Aryloxy/Alkoxy-2,6-difluorophenol |
Self-Validating Systems and Trustworthiness
Every protocol described is designed as a self-validating system. The progress of each reaction should be monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS). The expected product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity confirmed by HPLC. Discrepancies in yield or the appearance of significant side products should prompt a re-evaluation of reagent purity, inert atmosphere technique, and reaction parameters. For instance, in the Buchwald-Hartwig amination, the presence of hydrodehalogenated starting material suggests a competing β-hydride elimination pathway, which may be suppressed by adjusting the ligand or temperature.[14]
Conclusion
This compound is a powerful and versatile synthon whose reactivity can be precisely controlled to access a wide array of valuable chemical entities. By understanding the fundamental mechanistic principles of nucleophilic aromatic substitution and leveraging modern catalytic methods like the Buchwald-Hartwig and Ullmann reactions, researchers can efficiently forge new C-N and C-O bonds. The protocols provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this strategic building block into their synthetic campaigns.
References
- 1. a2bchem.com [a2bchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2,6-difluorophenol by Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-2,6-difluorophenol via distillation. The content is structured to address common challenges and provide practical, field-proven solutions.
Section 1: Compound Overview and Distillation Feasibility
This compound is a valuable fluorinated organic building block used in the synthesis of pharmaceuticals and specialty chemicals.[1] Its purification is critical as impurities can affect downstream reaction yields and final product purity. Distillation is a primary method for its purification, but its specific properties require careful consideration.
Key Physical and Chemical Properties
Understanding the physicochemical properties of this compound is the foundation for developing a successful purification protocol.
| Property | Value | Significance for Distillation | Source(s) |
| CAS Number | 104197-13-9 | For unambiguous identification. | [2][3][4] |
| Molecular Formula | C₆H₃BrF₂O | --- | [2][3][5] |
| Molecular Weight | ~209 g/mol | Influences vapor density. | [2][3][5] |
| Appearance | White to off-white crystalline solid. | The crude material may be discolored (yellow, brown) due to impurities.[3] | [3] |
| Melting Point | 50 °C | Critical Parameter: The product is a solid at room temperature. The distillation condenser and receiving flask must be kept above this temperature to prevent solidification and blockage. | [2][5][6] |
| Boiling Point | 180.2 ± 35.0 °C at 760 mmHg | Justification for Vacuum: The high atmospheric boiling point and potential for thermal decomposition make atmospheric distillation unsuitable. Vacuum distillation is required to lower the boiling point to a safe operating temperature.[2][5][6][7] | [2][5][6] |
| Stability | Generally stable, but sensitive to high heat. | Avoid excessive temperatures to prevent degradation, which can cause discoloration and byproduct formation.[2][3] | [2][3] |
| Common Impurities | Unreacted 2,6-difluorophenol, residual solvents (e.g., DMF), colored byproducts, and potentially over-brominated species. | These impurities have different boiling points, making distillation a viable separation technique.[3][8] | [3][8] |
Section 2: Safety, Handling, and Pre-Distillation Checklist
Question: What are the primary safety concerns when handling and distilling this compound?
Answer: Safety is paramount. This compound is classified as a hazardous substance.[2][5]
-
Toxicity: The compound is harmful by inhalation, in contact with skin, and if swallowed. It causes serious eye and skin irritation and may cause respiratory irritation.[2][9]
-
Engineering Controls: All handling and distillation procedures must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Thermal Hazards: Be cautious of hot glassware and heating mantles during the distillation process.
-
Vacuum Hazards: Ensure glassware is free of cracks or star fractures, as these can lead to implosion under vacuum. Use a blast shield for the distillation apparatus.
Question: What steps should I take before starting the distillation?
Answer: A thorough pre-distillation check prevents common failures.
-
Glassware Inspection: Meticulously inspect all glassware (distilling flask, condenser, receiving flask) for any cracks or defects that could compromise the vacuum.
-
System Dryness: Ensure the entire apparatus is completely dry. Water is a common contaminant that can interfere with vacuum pressure and potentially form azeotropes.[11]
-
Joint Integrity: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. Avoid using excess grease which can contaminate the product.
-
Stirring: Place a magnetic stir bar in the distilling flask to ensure smooth, even boiling and prevent bumping.
-
Material Characterization: If possible, analyze the crude material (e.g., by GC-MS) to identify major impurities. This helps in selecting the optimal distillation conditions and predicting which fractions to collect.
Section 3: Recommended Protocol: Vacuum Fractional Distillation
Question: Why is vacuum fractional distillation the recommended method?
Answer: This method is recommended for two primary reasons:
-
Vacuum Application: As established, reducing the pressure is essential to lower the boiling point of this compound, thereby preventing thermal degradation.[7][12]
-
Fractional Column: A short, packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) provides a larger surface area for repeated vaporization-condensation cycles.[13][14] This significantly improves separation efficiency between the target compound and impurities with close boiling points, such as unreacted starting materials or side products.[15]
Step-by-Step Experimental Workflow
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Include a short fractionating column between the distillation flask and the distillation head.
-
Charge the Flask: Charge the round-bottom distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Secure the System: Ensure all joints are properly sealed and clamped. Connect the condenser to a water source, but do not start the water flow yet .
-
Apply Vacuum: Gradually apply vacuum to the system. Monitor the pressure using a manometer. A target pressure of 1-10 mmHg is a good starting point. Perform a leak test to ensure the system is holding vacuum.[11]
-
Begin Heating & Stirring: Turn on the magnetic stirrer. Slowly heat the distillation flask using a heating mantle with a sand bath for uniform heat distribution.
-
Warm the Condenser: Crucial Step: Since the melting point is 50°C, the product will solidify if it contacts a cold surface. Circulate warm water (~55-60°C) through the condenser. This prevents clogging of the condenser tube.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction. This will likely contain residual solvents and other volatile impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask. Collect the pure this compound. The boiling point will depend on the vacuum achieved, but will be significantly lower than 180°C.
-
Final Fraction: As the distillation rate slows and the temperature begins to rise again, stop collecting the main fraction. The remaining material in the flask consists of higher-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially shatter the glassware or oxidize the product.
Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Section 4: Troubleshooting Guide
Question: My system won't reach the target vacuum pressure. What should I do?
Answer: This is a common issue, almost always caused by a leak.[16][17]
-
Possible Causes:
-
Poorly sealed ground-glass joints.
-
Cracks in the glassware.
-
Degraded or improper tubing connections to the vacuum pump.
-
A poorly performing vacuum pump (e.g., oil needs changing).
-
-
Solutions:
-
Re-check and re-grease all joints.
-
Carefully inspect all glassware again.
-
Isolate sections of the apparatus to pinpoint the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is working correctly.[11]
-
If the pump is faulty, service it according to the manufacturer's instructions.
-
Question: The distillation is proceeding very slowly or not at all, even at high pot temperatures.
Answer: This indicates that the pressure is too high or there is a heat transfer issue.
-
Possible Causes:
-
A significant vacuum leak has developed.[16]
-
The heating mantle temperature is too low.
-
The fractionating column is too long or too well-insulated, causing all the vapor to reflux before reaching the condenser (flooding).
-
-
Solutions:
-
Stop the heating, allow the system to cool, and re-check the vacuum integrity.
-
Gradually increase the heating mantle temperature, but do not exceed a temperature that could cause decomposition.
-
Ensure you are using a short-path distillation head or a short Vigreux column. For this compound, excessive fractionation is usually not necessary and can be counterproductive.
-
Question: The distilled product is solidifying in the condenser and causing a blockage!
Answer: This is an expected challenge due to the 50°C melting point.
-
Cause: The condenser is too cold.
-
Solution:
-
Immediate Action: Stop the distillation, remove the heat, and let the system cool before venting. Gently warm the outside of the condenser with a heat gun on a low setting to melt the plug.
-
Prevention: As stated in the protocol, you must use a circulating bath to pump warm water (e.g., 55-60°C) through the condenser jacket. Standard tap water is too cold.
-
Question: The product in the receiving flask is dark or discolored.
Answer: This is a clear sign of thermal decomposition.[16]
-
Possible Causes:
-
The distillation pot temperature is too high.
-
The vacuum pressure is not low enough, requiring a higher boiling temperature.
-
-
Solutions:
-
Improve the vacuum. A lower pressure will allow the material to distill at a lower, safer temperature.[18]
-
Reduce the heating rate. Aggressive heating can cause localized overheating at the flask surface.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common distillation issues.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use simple distillation instead of fractional distillation? A1: You can, but it is not ideal. If your crude material has impurities with boiling points very close to the product, a simple distillation will result in poor separation and a less pure final product.[14] A short Vigreux column is a simple addition that significantly improves purity with minimal added complexity.
Q2: My crude material is very dark. Will distillation be enough to purify it? A2: Distillation is excellent for separating compounds based on boiling point. It will likely remove the colored, high-molecular-weight, polymeric impurities, which will remain in the distillation pot. However, if the color is due to a stable, volatile impurity, a pre-distillation treatment (e.g., an activated carbon wash) may be beneficial.
Q3: What is the expected yield for this purification? A3: The yield is highly dependent on the purity of the crude starting material. A typical recovery from a well-executed vacuum distillation should be in the range of 80-95%. Yield loss can occur from material left in the distillation pot, mechanical losses during transfer, and any fractions that are discarded.
Q4: Can this compound form an azeotrope? A4: Azeotrope formation, especially with residual synthesis solvents or water, is possible.[19][20][21] Ensuring the crude material is thoroughly dried before distillation can help mitigate this. If an unknown azeotrope is suspected (e.g., distillation at an unexpected constant temperature), collecting smaller fractions and analyzing them separately is recommended.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 104197-13-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 104197-13-9 [chemnet.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. beakerandwrench.com [beakerandwrench.com]
- 12. buschvacuum.com [buschvacuum.com]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. njhjchem.com [njhjchem.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 19. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 20. cool.culturalheritage.org [cool.culturalheritage.org]
- 21. US2862855A - Azeotrope distillation of aromatic isopropyl compounds from phenol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 4-Bromo-2,6-difluorophenol Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields for this critical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its halogen substituents.[1]
The primary synthetic route involves the electrophilic aromatic substitution of 2,6-difluorophenol. While seemingly straightforward, this reaction is sensitive to a variety of factors that can lead to diminished yields, incomplete reactions, or the formation of undesirable side products. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven laboratory practices.
Core Synthesis Overview
The synthesis of this compound is an electrophilic aromatic substitution reaction. The electron-donating hydroxyl group of the 2,6-difluorophenol starting material activates the aromatic ring, while the two fluorine atoms are deactivating but, along with the hydroxyl group, direct incoming electrophiles. Due to steric hindrance from the ortho-fluorine atoms, the bromine electrophile is strongly directed to the para position.[2]
Caption: General reaction for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted 2,6-difluorophenol. What's going wrong?
A1: A low conversion rate points to an incomplete reaction. This is one of the most common issues and can typically be traced back to four key areas: reagent stoichiometry and activity, or reaction conditions (temperature and time).
Causality and Troubleshooting Steps:
-
Reagent Stoichiometry: The molar ratio of the brominating agent to the substrate is critical. An insufficient amount of the brominating agent will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess (1.05 to 1.2 equivalents) of the brominating agent to drive the reaction to completion. Ensure you are using the correct molecular weights for your calculation and that your starting material is pure and dry.
-
-
Activity of Brominating Agent: Brominating agents can degrade over time.
-
N-Bromosuccinimide (NBS): This reagent can be sensitive to moisture and light. Impure, slightly yellow NBS may give unreliable results.[3] For best results, use freshly opened or purified NBS. It can be purified by recrystallization from hot water.[3]
-
Bromine (Br₂): Elemental bromine is volatile and corrosive. If using a pre-made solution of bromine in a solvent, its concentration may have decreased over time. It is often best to prepare these solutions fresh.
-
-
Reaction Temperature: Electrophilic aromatic substitutions require sufficient activation energy.[4][5]
-
Solution: If the reaction is being run at a very low temperature (e.g., 0 °C) to control selectivity, it may be proceeding too slowly.[6] Allow the reaction to warm to room temperature and monitor its progress by TLC. Maintaining a constant temperature is crucial to avoid the evaporation of reactants or solvents.[7]
-
-
Solvent Choice: The solvent plays a critical role in the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF): These solvents can accelerate the reaction and are often used with NBS.[3][8]
-
Non-polar Solvents (e.g., Carbon Disulfide, Dichloromethane): These are often used with elemental bromine to temper its reactivity and improve selectivity.[6][9][10] If the reaction is sluggish in a non-polar solvent, a switch to a more polar solvent system could be beneficial.
-
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 - 1.2 eq. of brominating agent | Ensures complete consumption of the starting material. |
| Reagent Quality | Use fresh or purified NBS/Br₂ | Old reagents may have degraded, leading to lower reactivity.[3] |
| Temperature | Start at 0 °C, then allow to warm to RT | Balances selectivity and reaction rate. Monitor by TLC. |
| Solvent | DMF for NBS; CS₂ or CH₂Cl₂ for Br₂ | Solvent polarity influences the reactivity of the brominating agent.[6][10] |
Q2: My analysis (TLC/GC-MS) shows multiple product spots. How can I improve the regioselectivity for the desired 4-bromo product?
A2: The formation of multiple products indicates either a lack of regioselectivity (formation of ortho isomers) or, more commonly, over-bromination (formation of dibromo-products). The strong activating effect of the hydroxyl group makes the phenol ring highly susceptible to multiple substitutions.[6]
Causality and Troubleshooting Steps:
-
Over-bromination: This is the most likely cause of multiple products. The initial product, this compound, is still an activated ring and can react further with the brominating agent.
-
Solution 1: Choice of Brominating Agent: Switch to a milder brominating agent. NBS is generally less reactive and more selective than elemental bromine (Br₂).[6][11]
-
Solution 2: Control Stoichiometry: Carefully use only one equivalent of the brominating agent. Adding the agent dropwise over a period allows for better control and minimizes local excesses that can lead to polysubstitution.[6]
-
Solution 3: Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or below) reduces the reaction rate and favors the mono-brominated product.[6]
-
-
Regioselectivity (Ortho vs. Para): For 2,6-difluorophenol, substitution at the para-position is overwhelmingly favored due to steric hindrance from the two large fluorine atoms at the ortho-positions. Formation of the 2-bromo isomer is highly unlikely. If other isomers are detected, it is crucial to confirm the identity of the starting material.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q3: The reaction appears complete by TLC, but my isolated yield is poor after work-up and purification. Where am I losing my product?
A3: Product loss during the isolation phase is a common challenge. This can be due to an improper work-up procedure, suboptimal extraction, or difficulties during the final purification step.
Causality and Troubleshooting Steps:
-
Work-up Procedure:
-
Quenching: Unreacted bromine must be neutralized. If not, it can lead to further reactions or degradation during solvent removal.
-
Protocol: After the reaction is complete, pour the mixture into water and add a saturated solution of sodium metabisulfite or sodium thiosulfate until the color of bromine disappears.[9]
-
-
pH Adjustment: The product is a phenol and is therefore acidic. Washing with a strong base (like NaOH) can deprotonate the phenol, causing it to move into the aqueous layer and be lost.
-
-
Extraction:
-
Solvent Choice: Use a water-immiscible organic solvent in which your product is highly soluble (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Emulsions: Emulsions can form at the aqueous/organic interface, trapping the product. To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand.
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. Residual water can interfere with purification and yield calculations.[9]
-
-
Purification:
-
Distillation: The product is a solid that can be purified by Kugelrohr distillation under reduced pressure.[9] This is an effective method for removing non-volatile impurities.
-
Recrystallization: If distillation is not feasible, recrystallization is a good alternative. The choice of solvent is key; perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., hexanes/ethyl acetate).
-
Column Chromatography: This is a reliable method for separating the product from impurities. Use silica gel and an eluent system of low to medium polarity, such as a gradient of ethyl acetate in hexanes.
-
Recommended Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This method is often preferred for its milder conditions and higher selectivity.[3][12]
Materials:
-
2,6-Difluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (or other extraction solvent)
-
Saturated sodium metabisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask shielded from light, dissolve 2,6-difluorophenol (1.0 eq) in DMF.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Add saturated sodium metabisulfite solution to quench any unreacted bromine species.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude solid by Kugelrohr distillation or recrystallization.
Protocol 2: Synthesis using Bromine in Carbon Disulfide
This is a classic method that requires careful handling of volatile and toxic reagents but can be very effective.
Materials:
-
2,6-Difluorophenol (1.0 eq)
-
Bromine (1.0 eq)
-
Carbon Disulfide (CS₂) (dry)
-
48% Hydrobromic acid (HBr) (catalytic amount, e.g., 5 drops)
-
Deionized water
-
Saturated sodium metabisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Safety Note: This procedure should be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. Bromine is highly corrosive and toxic.
-
In a dry, three-necked flask equipped with a dropping funnel and a stirrer, dissolve 2,6-difluorophenol (1.0 eq) in dry carbon disulfide.[9]
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in dry carbon disulfide.
-
Add the bromine solution dropwise to the stirred phenol solution.[9]
-
Add a few drops of 48% HBr as a catalyst.[9]
-
Heat the mixture to reflux for 2-4 hours. The disappearance of the bromine color indicates the reaction is progressing.
-
Allow the reaction to cool to room temperature and monitor by TLC.
-
Pour the cooled mixture into deionized water. Add saturated sodium metabisulfite solution to quench excess bromine.[9]
-
Separate the organic layer. Wash with saturated sodium bicarbonate solution and then water.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[9]
-
Purify the resulting solid by Kugelrohr distillation or recrystallization.[9]
References
- 1. a2bchem.com [a2bchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. Page loading... [guidechem.com]
"common side products in the synthesis of 4-Bromo-2,6-difluorophenol"
Technical Support Center: Synthesis of 4-Bromo-2,6-difluorophenol
Introduction: Welcome to the technical support guide for the synthesis of this compound (CAS: 104197-13-9). This fluorinated phenol derivative is a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its value lies in the unique reactivity conferred by the bromine and fluorine substituents, which can be used to fine-tune the biological activity and stability of target molecules.
The most common and efficient route to this intermediate is the electrophilic bromination of 2,6-difluorophenol.[1][3][4] While this synthesis is generally regioselective, researchers frequently encounter issues related to incomplete reactions, side product formation, and purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind key experimental choices to help you optimize your synthesis and achieve high purity.
Section 1: The Core Synthesis - Understanding the Regioselectivity
The synthesis of this compound relies on the principles of electrophilic aromatic substitution. The starting material, 2,6-difluorophenol, has its reactivity governed by the interplay of its substituents.
-
Hydroxyl (-OH) Group: This is a powerful activating group that donates electron density into the benzene ring through resonance, making the ring more nucleophilic. It is an ortho, para-director.[5][6][7]
-
Fluorine (-F) Atoms: These are electronegative atoms that withdraw electron density from the ring via the inductive effect, which is a deactivating influence. However, they also donate electron density through resonance. Critically, the two fluorine atoms at the ortho positions provide significant steric hindrance.[8]
The combination of these effects overwhelmingly favors the electrophilic attack of a bromine cation (Br⁺) at the sterically accessible and electronically enriched para position (C4).[8]
Caption: Primary synthetic route to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is incomplete, showing a significant amount of unreacted 2,6-difluorophenol by TLC/GC-MS. What went wrong?
A1: This is the most common issue and typically points to three potential causes:
-
Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS) is critical. Ensure you are using at least 1.0 equivalent. For sluggish reactions, a slight excess (1.05-1.1 eq) can be beneficial, but be mindful of potential side reactions. Verify the purity of your NBS, as it can degrade over time.
-
Inadequate Reaction Time or Temperature: While the reaction is often performed at low temperatures (e.g., 0°C) to control selectivity, it may require warming to room temperature and stirring for an extended period (e.g., 20 hours) to proceed to completion.[4] Monitor the reaction progress using TLC until the starting material spot has been consumed.
-
Poor Reagent Activity: If using elemental bromine (Br₂), its activity can be influenced by the solvent. Ensure your reagents and solvent are anhydrous, as water can interfere with the reaction.
Q2: My crude product has a persistent yellow or brown color. What causes this, and how can I remove it?
A2: Colored impurities are typically due to trace amounts of unquenched bromine or minor oxidative degradation products.
-
Cause: Insufficient quenching of excess brominating agent at the end of the reaction.
-
Troubleshooting During Work-up: After the reaction is complete, it is crucial to quench any remaining electrophilic bromine. This is achieved by washing the reaction mixture with an aqueous solution of a mild reducing agent. Saturated sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate (Na₂S₂O₃) are excellent choices.[3] The disappearance of the bromine color is a good visual indicator of a successful quench.
-
Purification: If the color persists after work-up, it can usually be removed during purification. Column chromatography over silica gel is highly effective. In some cases, a charcoal treatment of the dissolved crude product followed by filtration can also remove colored impurities.
Q3: What is the risk of forming poly-brominated side products, and how can I prevent them?
A3: The risk is relatively low but not negligible under improper conditions.
-
Mechanistic Insight: The strong deactivating and sterically hindering effects of the two ortho-fluorine atoms make a second bromination on the ring difficult.[8] Unlike phenol, which readily forms 2,4,6-tribromophenol in bromine water[5][6][9], 2,6-difluorophenol is much more resistant to over-bromination.
-
Prevention Strategies:
-
Controlled Stoichiometry: Avoid using a large excess of the brominating agent.
-
Milder Reagents: Use N-bromosuccinimide (NBS) instead of elemental bromine (Br₂), as it provides a slow, controlled concentration of the bromine electrophile.
-
Temperature Control: Perform the reaction at 0°C or below to minimize the reaction rate and enhance selectivity.[4]
-
Solvent Choice: Use a non-polar or polar aprotic solvent like DMF, carbon disulfide, or acetonitrile.[3][4][10] Avoid polar protic solvents like water or methanol, which can dramatically accelerate the rate of electrophilic bromination.[9]
-
Q4: My yield is low after the aqueous work-up. Where am I losing the product?
A4: Product loss during extraction and isolation is a common challenge.
-
Emulsion Formation: Phenolic compounds can sometimes form emulsions during extractions, especially if the pH is not controlled. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Product Volatility: this compound is a relatively volatile solid.[3] Aggressive removal of the solvent on a rotary evaporator, especially at high temperatures and very low pressures, can lead to significant product loss through sublimation. It is advisable to remove the solvent at moderate temperature and pressure.
-
Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) of the aqueous layer to recover all of the product.
Section 3: Recommended Protocols & Workflows
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This method is preferred for its operational simplicity and high selectivity.[4]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-difluorophenol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dimethylformamide (DMF) (approx. 6-8 mL per gram of phenol).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for 20-24 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the 2,6-difluorophenol spot is no longer visible.
Protocol 2: Post-Reaction Work-up and Purification
-
Quenching: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 20x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium thiosulfate solution (to quench any remaining bromine).
-
Saturated sodium bicarbonate solution (to remove acidic byproducts).[3]
-
Brine (to aid in phase separation).
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40°C).
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or Kugelrohr distillation to yield pure this compound as a white to off-white solid.[3]
Caption: Experimental workflow for synthesis and purification.
Section 4: Analytical Characterization for Quality Control
Proper analytical techniques are essential for confirming product identity and purity.
| Technique | Purpose | Expected Observations for Pure Product |
| TLC | Reaction monitoring and fraction analysis during chromatography. | A single spot with a lower Rf value than the starting material (2,6-difluorophenol). |
| GC/MS | Purity assessment and identification of volatile impurities. | A single major peak at the expected retention time with a mass spectrum showing the characteristic isotopic pattern for a monobrominated compound. |
| ¹H NMR | Structural confirmation and purity assessment. | A singlet (or very narrow multiplet) for the hydroxyl proton (~10.5 ppm in DMSO-d₆) and a doublet for the two equivalent aromatic protons (~7.35 ppm in DMSO-d₆).[4] The absence of signals corresponding to 2,6-difluorophenol confirms a complete reaction. |
| ¹³C NMR | Structural confirmation. | Shows the expected number of carbon signals for the symmetric product. |
Section 5: Summary of Potential Side Products
| Side Product / Impurity | Source | Prevention Strategy | Analytical Signature |
| 2,6-Difluorophenol | Incomplete reaction. | Ensure 1.0 eq of active brominating agent, adequate reaction time, and temperature. | Distinct peak in GC/MS at a shorter retention time; characteristic signals in ¹H NMR. |
| Polybrominated Species | Overly harsh reaction conditions (excess Br⁺, high temp). | Use controlled stoichiometry (≤1.1 eq NBS), low temperature (0°C), and aprotic solvents. | Peaks in GC/MS with higher m/z values corresponding to the addition of more bromine atoms. |
| Succinimide | Byproduct from NBS. | N/A (byproduct of reaction). | Removed during aqueous work-up and purification. Typically water-soluble. |
| Oxidative Impurities | Excess unquenched bromine. | Thoroughly quench the reaction with a reducing agent (e.g., Na₂S₂O₅). | Often colored; may appear as minor, broad peaks in chromatograms. |
References
- 1. Page loading... [guidechem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 104197-13-9 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for 4-Bromo-2,6-difluorophenol Reactions
Welcome to the technical support center for optimizing reactions involving 4-Bromo-2,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. By understanding the chemical causality behind experimental choices, you can enhance reaction efficiency, improve product yields, and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider when planning my reaction temperature?
A1: Understanding the physical properties of this compound is crucial for safe and effective reaction setup. Key parameters to consider are:
| Property | Value | Significance for Reaction Temperature |
| Melting Point | 50°C[1] | The reaction should ideally be conducted at a temperature where the starting material is fully dissolved in the chosen solvent. If the reaction is run below this temperature, solubility may be limited, affecting reaction kinetics. |
| Boiling Point | 180.2 ± 35.0 °C at 760 mmHg[1] | This provides an upper limit for reactions conducted at atmospheric pressure. Exceeding this temperature can lead to loss of material and potential decomposition. For reactions requiring higher temperatures, a sealed vessel or reflux condenser is necessary. |
| Flash Point | 62.8 ± 25.9 °C[1] | This is the lowest temperature at which the compound's vapors can ignite in the presence of an ignition source. It is a critical safety parameter, especially when working with flammable solvents. |
| Thermal Stability | Generally stable under ambient conditions.[1] However, prolonged exposure to high temperatures can lead to decomposition. | While generally stable, it's important to be aware that elevated temperatures, especially in the presence of certain reagents or catalysts, can lead to side reactions like dehalogenation or the formation of brominated phenols.[2][3] |
Q2: How does the electronic and steric profile of this compound influence the choice of reaction temperature?
A2: The two ortho-fluorine atoms to the hydroxyl group significantly impact the reactivity of this compound in several ways:
-
Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton. This facilitates deprotonation to form the corresponding phenoxide, which is a more potent nucleophile in reactions like O-alkylation. This can sometimes allow for the use of milder bases and lower reaction temperatures compared to less acidic phenols.
-
Steric Hindrance: The ortho-fluorine atoms create steric hindrance around the hydroxyl group and the adjacent ring positions.[4] This can slow down reactions involving bulky reagents at these positions and may necessitate higher temperatures to overcome the steric barrier.[4]
-
Reduced Ring Reactivity: The electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic substitution.[4] Consequently, harsher conditions, including higher temperatures, may be required for such reactions.[4]
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice for specific issues you might encounter when optimizing the temperature for common reactions with this compound.
Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Temperature plays a critical role in balancing reaction rate and catalyst stability.
Problem: Low or no product yield at low temperatures (e.g., room temperature).
-
Causality: The oxidative addition of the palladium catalyst to the aryl bromide is often the rate-limiting step. With the electron-withdrawing fluorine atoms on the ring, this compound can be less reactive than electron-rich aryl bromides, thus requiring thermal energy to proceed at an appreciable rate.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-20°C intervals (e.g., from room temperature to 50°C, then 70°C, and 90°C). Monitor the reaction progress by TLC or LC-MS at each stage. Many Suzuki reactions proceed well in the 80-110°C range.[5]
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Toluene or dioxane are common choices for higher temperature reactions.[5]
-
Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) which can facilitate oxidative addition at lower temperatures.
-
Problem: Significant byproduct formation (homocoupling, dehalogenation) at high temperatures.
-
Causality: At elevated temperatures, side reactions can become more prominent. Protodeboronation of the boronic acid and homocoupling of the boronic acid can compete with the desired cross-coupling.[6] High temperatures can also lead to catalyst decomposition (formation of palladium black), reducing its activity and promoting side reactions.
-
Troubleshooting Steps:
-
Temperature Reduction: If you observe significant byproduct formation, try lowering the reaction temperature. Even a 10-20°C decrease can sometimes significantly improve selectivity.
-
Optimize Base: The choice and amount of base can influence side reactions. Using a weaker base or a stoichiometric amount might reduce protodeboronation.
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can contribute to catalyst decomposition and side reactions, especially at higher temperatures.
-
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for optimizing the reaction temperature.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
-
Stirring plate with heating blocks
-
-
Procedure:
-
To a series of reaction vessels, add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent to each vessel.
-
Degas each mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to each vessel under the inert atmosphere.
-
Seal the vessels and place them in a pre-heated stirring block at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analyze the crude reaction mixtures to determine the conversion and the ratio of product to byproducts at each temperature.
-
Visualization: Suzuki Coupling Troubleshooting Logic
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Guide 2: O-Alkylation (Williamson Ether Synthesis)
O-alkylation of this compound is a common transformation. Temperature control is key to achieving good yields and avoiding side reactions.
Problem: Slow or incomplete reaction at room temperature.
-
Causality: While the phenolic proton is acidic, the reaction kinetics with some alkylating agents may still be slow at ambient temperature. The steric hindrance from the ortho-fluorines can also impede the approach of the electrophile.
-
Troubleshooting Steps:
-
Gentle Heating: Increase the temperature to 40-60°C. Refluxing in a low-boiling solvent like acetone can often be effective.[4]
-
Stronger Base/Solvent Combination: If gentle heating is insufficient, consider a stronger base (e.g., NaH) in an appropriate aprotic solvent (e.g., THF, DMF). This will more effectively generate the phenoxide, which may allow the reaction to proceed at a lower temperature.
-
Problem: Evidence of C-alkylation or other side reactions.
-
Causality: At higher temperatures, there is a possibility of competing C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen. The phenoxide is an ambident nucleophile, and while O-alkylation is generally favored, high temperatures can sometimes promote C-alkylation.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct way to favor O-alkylation. Try running the reaction at the lowest temperature that gives a reasonable reaction rate.
-
Solvent Polarity: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Guide 3: Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is sensitive to temperature, which affects both the rate of reaction and the stability of the catalyst complex.
Problem: The reaction is sluggish or does not go to completion.
-
Causality: Similar to Suzuki couplings, the oxidative addition step can be slow. Additionally, the reductive elimination to form the C-N bond can have a significant activation barrier.
-
Troubleshooting Steps:
-
Increase Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures, typically in the range of 80-120°C.[7][8] Solvents like toluene, dioxane, or t-butanol are commonly used.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can significantly accelerate the reaction and may allow for lower reaction temperatures.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is sufficiently soluble in the reaction medium.
-
Problem: Dehalogenation of the starting material is observed.
-
Causality: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide.[9] This can be promoted by high temperatures and certain catalyst/ligand combinations.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If dehalogenation is a significant issue, reducing the temperature may help.
-
Screen Ligands: Different phosphine ligands can have varying propensities for promoting dehalogenation. Screening a few different ligands may identify one that is more selective for the desired amination.
-
Visualization: General Temperature Optimization Workflow
Caption: A general workflow for temperature optimization in chemical reactions.
References
- 1. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Preventing the Decomposition of 4-Bromo-2,6-difluorophenol in Synthetic Reactions
Welcome to the technical support center for 4-Bromo-2,6-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges associated with this reagent, ensuring the success and reproducibility of your reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic and steric properties imparted by the bromine and fluorine substituents. However, the very features that make it synthetically useful also render it susceptible to several decomposition pathways under common reaction conditions. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, while the presence of halogens on the aromatic ring opens avenues for various side reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental issues encountered when using this compound, providing a systematic approach to identifying the root cause and implementing effective solutions.
Scenario 1: My reaction mixture is turning dark brown/black, and I'm observing multiple spots on my TLC.
-
Question: Why is my reaction mixture changing color, and what are the likely side products?
-
Answer: The discoloration of your reaction mixture is a strong indicator of oxidative decomposition . The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be triggered by atmospheric oxygen, residual metal catalysts, or high temperatures.[1] This process often leads to the formation of highly colored quinone-type byproducts and brominated polymeric products.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere is Crucial: Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox to assemble your reaction and thoroughly degassing all solvents and liquid reagents. Even small amounts of oxygen can initiate the oxidation cascade.
-
Protect from Light: Phenols can be light-sensitive.[1] It is good practice to wrap your reaction flask in aluminum foil to prevent photochemical degradation, especially for reactions that run for extended periods.
-
Use High-Purity Reagents: Impurities in solvents or other reagents can sometimes catalyze oxidation. Always use freshly distilled or high-purity anhydrous solvents.
-
Scenario 2: My desired product is contaminated with a significant amount of debrominated starting material.
-
Question: I am seeing loss of the bromine atom from my starting material. What is causing this hydrodehalogenation?
-
Answer: The loss of the bromine atom, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through several mechanisms, including a β-hydride elimination pathway from a palladium-amide intermediate in Buchwald-Hartwig aminations or via protonolysis of the aryl-palladium intermediate.
Troubleshooting Steps:
-
Choice of Base is Critical: In cross-coupling reactions, the choice of base can significantly influence the extent of hydrodehalogenation. Strong, sterically hindered bases are often employed, but their selection must be careful. For instance, in Buchwald-Hartwig aminations, using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes suppress this side reaction compared to stronger bases like sodium tert-butoxide.
-
Ligand Selection: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.
-
Solvent Considerations: Use anhydrous, aprotic solvents such as toluene or dioxane. Protic solvents or those that can act as a hydride source (like DMF with traces of water) can exacerbate hydrodehalogenation.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions. Consider a longer reaction time at a lower temperature.[1]
-
Scenario 3: My reaction with a strong base is giving a mixture of isomers or a low yield of the expected product.
-
Question: I'm attempting a reaction that requires a strong base, like a Williamson ether synthesis with a hindered alkyl halide, but the reaction is messy. What's going on?
-
Answer: The use of very strong bases, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium amide (KNH₂), can induce the formation of a highly reactive benzyne intermediate through the elimination of HBr.[4][5] This benzyne can then be trapped by a nucleophile at two different positions, leading to a mixture of regioisomers. Furthermore, the benzyne intermediate is prone to polymerization, which can lead to low yields and a complex reaction mixture.
Troubleshooting Steps:
-
Select the Right Base: If benzyne formation is suspected, consider using a milder base if the reaction allows. For Williamson ether synthesis, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone are often sufficient and less likely to promote benzyne formation.[6]
-
Temperature Control: Benzyne formation is often more favorable at higher temperatures. Running the reaction at a lower temperature can help to suppress this pathway.
-
Consider Alternative Synthetic Routes: If benzyne formation is unavoidable with the required reagents, you may need to consider an alternative synthetic strategy that does not involve the use of such strong bases with your this compound.
-
Scenario 4: My reaction is not going to completion, even at elevated temperatures, and I'm seeing some decomposition.
-
Question: I'm pushing my reaction with heat, but it seems to be causing more harm than good. What is the thermal stability of this compound?
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully screen the reaction temperature. It is often more effective to run a reaction for a longer period at a lower, more optimal temperature than to force it at a higher temperature that induces decomposition.
-
Catalyst and Reagent Choice: If the reaction is sluggish, consider if a more active catalyst or a different set of reagents could facilitate the transformation under milder conditions. For example, in a Suzuki coupling, a more electron-rich ligand on the palladium catalyst might allow the reaction to proceed at a lower temperature.
-
Check for Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can deactivate over time, especially at high temperatures. This can manifest as a stalled reaction. If this is suspected, a fresh portion of the catalyst could be added, though optimizing conditions to prevent deactivation is a better long-term solution.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature.[7] It is also advisable to protect it from light.
-
-
Q2: What classes of reagents are incompatible with this compound?
-
A2: Strong oxidizing agents and strong bases are the primary incompatibilities.[7] Oxidizing agents can lead to the formation of colored byproducts, while strong bases can promote benzyne formation or other decomposition pathways.
-
-
Q3: Can I use sodium hydroxide for a Williamson ether synthesis with this phenol?
-
A3: While sodium hydroxide can be used to deprotonate the phenol, it is a very strong base and depending on the reaction conditions (temperature, solvent), it could potentially lead to side reactions. Weaker inorganic bases like potassium carbonate or cesium carbonate are often a safer choice to avoid potential decomposition.
-
-
Q4: In a Suzuki coupling, what is a good starting point for base and solvent selection?
-
A4: A common and often effective starting point for Suzuki couplings with bromo-phenols is to use a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/water.[8]
-
Visualizing Decomposition Pathways
To better understand the potential side reactions, the following diagram illustrates the main decomposition pathways of this compound.
Caption: Major decomposition pathways of this compound.
Parameter Selection Table for Common Reactions
The following table provides general guidance on selecting reaction parameters to minimize the decomposition of this compound in common synthetic transformations.
| Reaction Type | Recommended Base | Recommended Solvent(s) | Key Considerations |
| Williamson Ether Synthesis | K₂CO₃, Cs₂CO₃ | DMF, Acetone | Use milder bases to avoid benzyne formation. Ensure anhydrous conditions. |
| Suzuki-Miyaura Coupling | K₃PO₄, K₂CO₃, CsF | Dioxane/H₂O, Toluene/H₂O | Thoroughly degas solvents to prevent catalyst deactivation and substrate oxidation. |
| Buchwald-Hartwig Amination | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Choice of base and ligand is critical to balance reactivity and minimize hydrodehalogenation. |
Experimental Protocol: A Robust Williamson Ether Synthesis
This protocol provides a starting point for the Williamson ether synthesis using this compound with minimized risk of decomposition.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetone or DMF (sufficient to dissolve the phenol).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (argon or nitrogen).
-
Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the mixture.
-
Reaction Progress: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography).
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting problematic reactions involving this compound.
Caption: A step-by-step guide to troubleshooting reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Bromination of Fluorophenols
Welcome to the technical support center for the regioselective bromination of fluorophenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these highly activated and electronically nuanced substrates. The strategic placement of a bromine atom on a fluorophenol scaffold is a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals.[1][2][3] However, achieving high regioselectivity can be challenging due to the competing directing effects of the powerful hydroxyl activating group and the electronegative fluorine substituent.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Poor Regioselectivity with a Mixture of Ortho and Para Isomers.
Q: My bromination of 2-fluorophenol is yielding a nearly inseparable mixture of 4-bromo-2-fluorophenol and 2-bromo-6-fluorophenol. How can I favor the 4-bromo product?
A: This is a classic regioselectivity challenge. Both the hydroxyl and fluorine groups are ortho, para-directing. In 2-fluorophenol, the hydroxyl group strongly activates the positions ortho (position 6) and para (position 4) to it. The fluorine at position 2 also directs to its ortho (no open position) and para (position 4). The key is to leverage subtle differences in electronics, sterics, and reaction conditions.
Possible Causes & Solutions:
-
Steric Hindrance: The hydroxyl group can sterically hinder the ortho positions, making the para position more accessible to the incoming electrophile. Using a bulkier brominating agent can exacerbate this effect, favoring para substitution.
-
Solvent Effects: The choice of solvent plays a crucial role in modulating regioselectivity.[4]
-
Non-polar solvents (e.g., dichloroethane, carbon tetrachloride) often favor ortho-bromination.
-
Polar, non-coordinating solvents (e.g., acetonitrile) can favor para-bromination. This is because polar solvents can stabilize the more polar transition state leading to the para isomer.[4]
-
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) often increases selectivity.[5] At lower temperatures, the reaction is more sensitive to the small activation energy differences between the pathways leading to the different isomers.[6]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Problem 2: Formation of Dibromo or Tribromo Byproducts.
Q: I am attempting a monobromination of 4-fluorophenol, but I'm getting significant amounts of 2,6-dibromo-4-fluorophenol. How can I prevent over-bromination?
A: Phenols are highly activated aromatic rings, making them susceptible to multiple substitutions, especially under harsh conditions.[7][8] The key is to control the reactivity of the system.
Possible Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to multiple brominations.
-
High Reactivity of Bromine (Br₂): Molecular bromine is a very reactive electrophile. Switching to a milder brominating agent like N-Bromosuccinimide (NBS) can provide better control.[9][10][11]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote over-bromination.
-
Protecting Groups: Protecting the highly activating hydroxyl group as an ether or ester will decrease the ring's activation, thus preventing multiple substitutions.[12] The protecting group can be removed in a subsequent step.[13]
Recommended Actions:
-
Stoichiometry Control: Use exactly one equivalent of the brominating agent. It's often best to add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.
-
Switch to NBS: N-Bromosuccinimide is an excellent alternative to Br₂ for controlled monobromination of activated rings.[14]
-
Optimize Conditions: Run the reaction at a lower temperature and monitor its progress closely using TLC or GC-MS to quench it as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: How do the positions of the hydroxyl and fluorine groups influence the primary bromination site?
A: The outcome of the bromination is a result of the interplay between the directing effects of both substituents. The hydroxyl group is a powerful activating, ortho, para-director. The fluorine atom is a deactivating (by induction) but also an ortho, para-director (by resonance).
-
For 4-Fluorophenol: The para position relative to the -OH group is blocked by fluorine. The hydroxyl group strongly activates the two ortho positions (2 and 6). Therefore, bromination occurs almost exclusively at the ortho position to yield 2-bromo-4-fluorophenol.[15]
-
For 2-Fluorophenol: The hydroxyl group directs to positions 4 (para) and 6 (ortho). The fluorine atom also directs to position 4 (para). This reinforcement often leads to a preference for bromination at the 4-position, yielding 4-bromo-2-fluorophenol.[5]
-
For 3-Fluorophenol: This is the most complex case. The -OH group directs to positions 2, 4, and 6. The -F group directs to positions 2, 4, and 6. All positions are activated, and a mixture of isomers is highly likely without careful optimization.
Directing Effects on Fluorophenol
Caption: Directing effects in the bromination of fluorophenols.
Q2: Which brominating agent is better, Br₂ or NBS?
A: The choice depends on the desired level of reactivity and control.
| Feature | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High | Moderate |
| Selectivity | Generally lower; prone to over-bromination[7] | Generally higher; better for monobromination[9] |
| Handling | Corrosive, volatile liquid | Crystalline solid, easier to handle[16] |
| Byproducts | HBr (can be problematic) | Succinimide (generally benign) |
| Best Use Case | When high reactivity is needed and over-bromination is not a concern. | For controlled, selective monobromination of activated rings like fluorophenols.[10] |
Q3: Can I use a protecting group for the hydroxyl function to improve selectivity?
A: Absolutely. This is an excellent strategy, particularly when you want to avoid over-bromination or direct the substitution to a specific position that is otherwise disfavored.
-
How it works: Protecting the phenol as an ether (e.g., methyl ether, benzyl ether) or a silyl ether (e.g., TBDMS) reduces the powerful activating effect of the hydroxyl group.[12] This "tames" the aromatic ring, making the bromination reaction more controllable.
-
Common Protecting Groups for Phenols:
-
Caution: The protecting group itself can introduce steric bulk, which will influence the regioselectivity of the subsequent bromination step.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Bromo-4-fluorophenol
This protocol is adapted from established procedures for the selective ortho-bromination of 4-fluorophenol.[15]
Materials:
-
4-Fluorophenol
-
Dichloroethane (DCE)
-
Bromine (Br₂)
-
10% Sodium hydroxide solution
-
20% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2L reaction flask equipped with a dropping funnel and a magnetic stirrer, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to 5-10°C using an ice bath.
-
Prepare a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture while maintaining the internal temperature between 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by slowly adding a solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water to consume any unreacted bromine. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a mixed alkaline solution (10% NaOH/20% NaHCO₃), water, and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The product, 2-Bromo-4-fluorophenol, can be purified further by distillation under reduced pressure.
Protocol 2: Regioselective Synthesis of 4-Bromo-2-fluorophenol
This protocol outlines the selective para-bromination of 2-fluorophenol.[5][19]
Materials:
-
2-Fluorophenol
-
Dichloromethane (DCM)
-
Bromine (Br₂)
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane in a flask and cool to approximately 3°C in an ice bath.
-
Slowly add 31.97 g (0.2 mol) of bromine to the solution, ensuring the temperature remains low.
-
Stir the reaction mixture at ice bath temperature for 2 hours, then allow it to stir at room temperature for 1 hour.
-
Quench the reaction by pouring the mixture into 600 mL of water containing an excess of sodium bisulfite to neutralize unreacted bromine.
-
Separate the organic phase. Wash the aqueous phase with an additional 200 mL of dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil. The product's identity should be confirmed by NMR.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Protection and Deprotection [cem.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Page loading... [guidechem.com]
- 16. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Bromo-2,6-difluorophenol vs. Other Brominated Phenols in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is paramount. Halogenated phenols, specifically brominated phenols, serve as versatile intermediates, prized for their utility in constructing complex molecular architectures. Among these, 4-Bromo-2,6-difluorophenol stands out as a uniquely reactive and valuable synthon.[1][2][3] This guide provides an in-depth comparison of this compound against its non-fluorinated and poly-brominated counterparts, offering field-proven insights into its performance, supported by experimental data and detailed protocols.
The Physicochemical Landscape: Why Fluorine Matters
The synthetic behavior of a substituted phenol is dictated by the electronic and steric nature of its substituents. The introduction of fluorine atoms ortho to the hydroxyl group in this compound imparts distinct properties that fundamentally alter its reactivity compared to other brominated phenols.
The primary influence of the ortho-fluorine atoms is a strong inductive electron-withdrawing effect. This effect has two major consequences:
-
Increased Acidity (Lower pKa): The electron-withdrawing fluorine atoms stabilize the corresponding phenoxide anion, making the phenolic proton significantly more acidic. This is a crucial factor in reactions requiring deprotonation, such as ether synthesis.
-
Enhanced Electrophilicity of the Ring: The carbon-bromine (C-Br) bond at the 4-position becomes more electron-deficient. This polarization significantly enhances its reactivity towards oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[4][5]
The following table summarizes a comparative analysis of key physicochemical properties.
| Compound | Structure | pKa (approx.) | Key Physicochemical Features |
| 4-Bromophenol | 9.17 - 9.37[2][4][5][6] | Baseline reactivity; moderate acidity. | |
| 2,4-Dibromophenol | 7.79[1] | Increased acidity due to the second bromine; offers two sites for potential coupling. | |
| 2,4,6-Tribromophenol | 6.80[7] | High acidity; significant steric hindrance around the hydroxyl group. | |
| This compound | ![]() | 6.89 (Predicted) | High acidity, comparable to tribromophenol; highly activated C-Br bond for coupling reactions. |
Comparative Reactivity in Key Synthetic Transformations
The true value of a building block is revealed in its performance in chemical reactions. Here, we compare this compound with its counterparts in two of the most fundamental transformations in drug discovery.
This class of reactions is where this compound demonstrates its most significant advantages. The general reactivity trend for aryl halides in these transformations is C-I > C-Br > C-Cl, governed by bond dissociation energies.[4][8] However, electronic activation can significantly enhance the reactivity of a C-Br bond.
Causality Behind Experimental Choices: The electron-withdrawing nature of the ortho-fluorines in this compound makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[8] This often translates to:
-
Faster reaction times: Reactions can often be run to completion in shorter periods.
-
Lower catalyst loadings: The enhanced reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Milder reaction conditions: The activation provided by the fluorine atoms can sometimes allow for lower reaction temperatures.
In contrast, 4-bromophenol requires more forcing conditions, and while polybrominated phenols offer multiple reaction sites, achieving selective mono-arylation can be challenging.
The Williamson ether synthesis is a staple for preparing aryl ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide nucleophile displaces a halide on an alkyl electrophile.[9]
Causality Behind Experimental Choices: The first step of this reaction is the deprotonation of the phenol to form the corresponding phenoxide.[9]
-
This compound (pKa ≈ 6.89): Due to its high acidity, it can be readily deprotonated by mild bases such as potassium carbonate (K₂CO₃).[10] This avoids the need for stronger, more reactive bases like sodium hydride (NaH) or sodium hydroxide (NaOH), which can be incompatible with sensitive functional groups elsewhere in the molecule.
-
4-Bromophenol (pKa ≈ 9.17): Being significantly less acidic, it requires a stronger base (e.g., NaOH) to ensure complete formation of the phenoxide for efficient reaction.[11]
-
2,4,6-Tribromophenol (pKa ≈ 6.80): While its acidity is high, the bulky bromine atoms ortho to the hydroxyl group can sterically hinder the approach of the alkyl halide, potentially slowing down the SN2 reaction and leading to lower yields, especially with bulkier electrophiles.
Therefore, this compound offers an optimal balance of high acidity for easy deprotonation and minimal steric hindrance at the oxygen nucleophile.
A Versatile Building Block in Complex Synthesis
This compound is not just a reactive molecule; it is a strategic building block for introducing fluorinated motifs into complex targets.[1][2][5] The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The ability to use this compound in robust coupling reactions allows for the late-stage introduction of the 2,6-difluorophenol moiety, a valuable tactic in library synthesis and lead optimization.[2][5] Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-documented.[1][3][5]
Experimental Protocols: A Self-Validating System
The following protocols are provided as robust starting points for researchers. They include details for reaction setup, monitoring, and purification to ensure reproducibility.
This protocol describes the coupling of this compound with an arylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or equivalent reaction vessel
-
Standard workup and purification equipment
-
-
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[12]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[12]
-
This protocol describes the C-N coupling of this compound with a secondary amine.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (or other suitable phosphine ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or equivalent reaction vessel
-
Standard workup and purification equipment
-
-
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the secondary amine, and then the this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a superior building block in many synthetic contexts when compared to other brominated phenols. Its key advantages—enhanced acidity and a highly activated C-Br bond for cross-coupling—stem directly from the strong inductive effect of the ortho-fluorine atoms. These properties allow for milder reaction conditions, broader functional group tolerance, and often improved efficiency in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Williamson ether syntheses. While other brominated phenols remain useful tools, the unique electronic profile of this compound makes it an indispensable asset for researchers, scientists, and drug development professionals aiming to construct complex, fluorinated molecules with high precision and efficacy.
References
- 1. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 4-Bromophenol CAS#: 106-41-2 [m.chemicalbook.com]
- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. 2,4,6-Tribromophenol, 98% | Fisher Scientific [fishersci.ca]
A Senior Application Scientist's Guide to the Comparative Reactivity of Difluorophenol Isomers
Introduction
Difluorophenols are a critical class of aromatic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of two fluorine atoms on the phenol ring profoundly influences the molecule's electronic properties, acidity, and subsequent reactivity in essential chemical transformations.[1] For researchers, scientists, and drug development professionals, a nuanced understanding of the differences between isomers such as 2,4-, 2,6-, and 3,5-difluorophenol is not merely academic; it is fundamental to optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with precisely tailored properties.[2]
This guide provides an in-depth comparative analysis of the reactivity of common difluorophenol isomers. We will move beyond simple data reporting to explore the causal relationships between isomeric structure and chemical behavior, grounded in the fundamental principles of physical organic chemistry. The protocols described herein are designed to be self-validating, providing a robust framework for empirical investigation.
Fundamental Principles: The Interplay of Substituent Effects
The reactivity of any substituted benzene ring is governed by the electronic and steric nature of its substituents. In difluorophenols, we have a dynamic interplay between the powerful electron-donating hydroxyl group (-OH) and the strongly electron-withdrawing fluorine (-F) atoms.
-
Hydroxyl Group (-OH): This group is a strong activating group for electrophilic aromatic substitution (EAS). It donates electron density to the aromatic ring via a powerful resonance effect (+R), particularly at the ortho and para positions. This resonance donation outweighs its inductive electron-withdrawal (-I), making the ring more nucleophilic and thus more reactive towards electrophiles.
-
Fluorine Atoms (-F): Fluorine presents a more complex picture. Due to its extreme electronegativity, it exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards EAS by pulling electron density away.[3] However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), directing incoming electrophiles to the ortho and para positions.[1][2] For fluorine, the -I effect dominates, making it an overall deactivating group, yet it remains an ortho, para-director.[3]
The net effect on the reactivity of a difluorophenol isomer is a delicate balance of these forces, dictated by the specific positions of the three substituents.
Comparative Analysis of Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups like fluorine stabilize this negative charge through their inductive effect, resulting in a stronger acid (i.e., a lower pKa value).[1][3] The magnitude of this stabilization is highly dependent on the proximity of the fluorine atoms to the hydroxyl group.
| Isomer | Experimental pKa | Predicted pKa | Reference(s) |
| Phenol | 9.95 | - | [1] |
| 2,6-Difluorophenol | 7.34 | - | [1][2][4] |
| 3,5-Difluorophenol | - | 7.97 | [1] |
| 2,4-Difluorophenol | - | 8.72 | [2] |
Analysis of Acidity Trends:
-
2,6-Difluorophenol is the most acidic among the common isomers. The two fluorine atoms in the ortho positions exert a powerful cumulative inductive effect, providing significant stabilization to the negative charge on the adjacent phenoxide oxygen.[1]
-
3,5-Difluorophenol is also significantly more acidic than phenol. Although the fluorine atoms are in the meta position and cannot exert a resonance effect on the oxygen, their strong inductive effects are still effective at stabilizing the phenoxide ion.
-
2,4-Difluorophenol is less acidic than the 2,6- and 3,5-isomers. While it benefits from the inductive withdrawal of two fluorine atoms, the positioning is less optimal for phenoxide stabilization compared to the 2,6-isomer.
Experimental Protocol: Spectrophotometric pKa Determination
This protocol provides a reliable method for experimentally determining the pKa of a difluorophenol isomer.
Principle: The UV-Vis absorbance of a phenol solution changes with pH due to the different molar absorptivities of the protonated (ArOH) and deprotonated phenoxide (ArO⁻) forms. By measuring the absorbance at the λmax of the phenoxide form across a range of pH values, the pKa can be determined via the Henderson-Hasselbalch equation.[1]
Materials:
-
Difluorophenol isomer
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Buffer solutions (e.g., phosphate, borate) covering a pH range from ~6 to ~10
-
Volumetric flasks and pipettes
-
Suitable organic solvent (e.g., ethanol or methanol) for stock solution
-
Deionized water
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the difluorophenol isomer (e.g., 1 mg/mL) in a minimal amount of a suitable organic solvent.
-
Prepare Buffered Solutions: Create a series of solutions by diluting an identical aliquot of the stock solution into different buffer solutions of known pH, ensuring the final concentration of the difluorophenol is constant across all samples.
-
Wavelength Selection: Scan the UV-Vis spectrum of the difluorophenol in a highly acidic (pH < 4) and a highly basic (pH > 11) solution to identify the λmax of the protonated and deprotonated forms, respectively. Select the λmax of the phenoxide (ArO⁻) form for subsequent measurements.
-
Absorbance Measurements: Measure the absorbance of each buffered solution at the predetermined λmax.
-
pH Measurement: Immediately after measuring absorbance, determine the exact pH of each solution using a calibrated pH meter.
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH value at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance.[1]
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the powerful activating and ortho, para-directing hydroxyl group is in direct opposition to the deactivating inductive effect of the two fluorine atoms.[1] The overall reactivity of difluorophenols in EAS is significantly lower than phenol but higher than benzene. The regioselectivity and relative reaction rates are dictated by the specific isomer.
Predicted Reactivity and Regioselectivity:
-
2,4-Difluorophenol: The -OH group strongly activates positions 6 (ortho) and 4 (para). Position 4 is blocked by a fluorine atom. The fluorine at C2 deactivates the adjacent C3 position. The fluorine at C4 deactivates the C3 and C5 positions. Therefore, electrophilic attack is strongly directed to the C6 position, which is ortho to the hydroxyl group and meta to the C4-fluorine.
-
2,6-Difluorophenol: The -OH group activates the para position (C4). The two ortho fluorine atoms sterically hinder attack at the hydroxyl group and deactivate the adjacent C3 and C5 positions.[2] Electrophilic attack will occur almost exclusively at the C4 position.
-
3,5-Difluorophenol: The -OH group activates positions 2, 4, and 6. Both fluorine atoms are meta to the hydroxyl group and deactivate all ring positions through their inductive effect. Attack is most likely at C4 (para to -OH) as it is sterically most accessible and receives the strongest activation from the hydroxyl group, although the overall reactivity will be the lowest among the isomers.[1]
Experimental Protocol: Comparative Nitration of Difluorophenol Isomers
This protocol allows for a qualitative or quantitative comparison of the reactivity of difluorophenol isomers towards a common electrophile, the nitronium ion (NO₂⁺).
Principle: The rate of an EAS reaction is a direct indicator of the nucleophilicity of the aromatic ring. A more activated (or less deactivated) ring will react faster. This experiment uses a mild nitrating agent to differentiate the reactivity of the isomers.[5][6] The reaction can be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and formation of products.[7][8]
Materials:
-
2,4-Difluorophenol, 2,6-Difluorophenol, 3,5-Difluorophenol
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Glacial acetic acid
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel), GC or HPLC system
-
Stir plates and magnetic stir bars
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: For each isomer, prepare a solution of identical concentration (e.g., 0.1 M) in glacial acetic acid.
-
Reaction Setup: In separate, identical flasks, place equal volumes of each difluorophenol solution. Place the flasks on stir plates and begin stirring at the same rate at room temperature.
-
Initiation: To each flask simultaneously, add an identical molar equivalent of solid Copper(II) nitrate.[5][9] Start a timer immediately.
-
Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction by diluting the aliquot into a vial containing water and a small amount of dichloromethane.
-
Analysis: Analyze the quenched aliquots by TLC, GC, or HPLC to determine the relative amount of starting material remaining in each reaction.[8] A faster disappearance of the starting material spot/peak indicates higher reactivity.
-
Work-up (for product identification): After the reaction has proceeded for a set time, dilute the entire reaction mixture with water and extract the products with dichloromethane. Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product mixture can be analyzed by NMR or GC-MS to confirm the regioselectivity.
Expected Outcome: Based on the principles discussed, the expected order of reactivity would be: 2,4-Difluorophenol > 2,6-Difluorophenol > 3,5-Difluorophenol .
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favored on electron-poor aromatic rings, a condition that the strongly electron-withdrawing fluorine atoms help to create.[1][10] In this reaction, a nucleophile attacks the ring, forming a negatively charged intermediate (a Meisenheimer complex), and subsequently displaces a leaving group.[11]
Key Principles for Difluorophenols in SNAr:
-
Activation: The presence of two fluorine atoms significantly activates the ring towards nucleophilic attack compared to phenol. For the reaction to proceed efficiently, a strong electron-withdrawing group (like a nitro group) is typically required ortho or para to the leaving group to stabilize the Meisenheimer intermediate.
-
Leaving Group: Fluorine itself can serve as an excellent leaving group in SNAr reactions. This is counterintuitive to Sₙ1/Sₙ2 reactions but arises because the slow, rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and susceptible to attack.[10][11]
Comparative Reactivity: A direct comparison without an additional activating group is difficult, as the reaction is generally slow. However, if a nitro group were present, the isomer that best stabilizes the negative charge of the Meisenheimer complex via the inductive and resonance effects of the nitro group and fluorines would be the most reactive. For instance, in a hypothetical 5-nitro-2,4-difluorophenol, attack at C4 would displace fluoride, with the negative charge stabilized by the C2-fluorine and the C5-nitro group.
Reactivity of the Phenolic Hydroxyl Group (O-Alkylation)
Reactions at the phenolic oxygen, such as O-alkylation or O-acylation, proceed via the deprotonated phenoxide ion, which acts as a nucleophile.[2] The rate of these reactions is influenced by two primary factors:
-
Nucleophilicity of the Phenoxide: This is inversely related to its stability. A more stable phenoxide (from a more acidic phenol) is less nucleophilic.
-
Concentration of the Phenoxide: This is directly related to the acidity. A more acidic phenol (lower pKa) will be more readily deprotonated by a given base, leading to a higher equilibrium concentration of the reactive phenoxide ion.[2]
-
Steric Hindrance: Bulky groups around the hydroxyl group can impede the approach of the electrophile.[2]
For difluorophenols, the increased acidity (lower pKa) generally leads to a higher concentration of the phenoxide under basic conditions, which can accelerate the reaction rate. However, this is balanced by the reduced nucleophilicity of the more stable phenoxide and any potential steric effects.
| Isomer | Acidity (pKa) | Steric Hindrance at -OH | Predicted O-Alkylation Rate (with non-bulky electrophile) |
| 2,6-Difluorophenol | 7.34 (Lowest) | High | Potentially slower due to sterics, despite high phenoxide concentration. |
| 3,5-Difluorophenol | ~7.97 (Medium) | Low | Likely the fastest due to a good balance of high phenoxide concentration and low steric hindrance. |
| 2,4-Difluorophenol | ~8.72 (Highest) | Medium | Slower than 3,5-isomer due to lower phenoxide concentration at a given pH. |
Experimental Protocol: Comparative O-Alkylation
This protocol outlines a method to compare the rate of ethylation of difluorophenol isomers.
Principle: By reacting each isomer with an ethylating agent under identical basic conditions, the rate of formation of the corresponding ethoxy-difluorobenzene can be monitored to establish a relative reactivity trend.
Materials:
-
2,4-Difluorophenol, 2,6-Difluorophenol, 3,5-Difluorophenol (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetone or DMF
-
GC or HPLC system for analysis
Procedure:
-
Reaction Setup: In three separate, identical round-bottom flasks equipped with stir bars and reflux condensers, add one of the difluorophenol isomers (e.g., 1 mmol), anhydrous acetone (10 mL), and potassium carbonate (1.5 mmol).
-
Initiation: To each flask, add ethyl iodide (1.2 mmol).
-
Reaction Conditions: Heat all three flasks to the same temperature (e.g., reflux) and stir vigorously.
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the aliquot by diluting it in water and extracting with a small volume of a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by GC or HPLC to quantify the formation of the product and the consumption of the starting material.
-
Data Analysis: Plot the concentration of the product (or starting material) versus time for each isomer. The initial slope of this plot is proportional to the initial reaction rate. A steeper slope indicates a higher reactivity.
Summary and Conclusion
The reactivity of difluorophenol isomers is a complex but predictable outcome of the interplay between the activating hydroxyl group and the deactivating, electronegative fluorine atoms.
-
Acidity: Is governed by the inductive stabilization of the phenoxide ion, with the order of acidity being 2,6- > 3,5- > 2,4-difluorophenol .
-
Electrophilic Aromatic Substitution (EAS): Reactivity is a balance of resonance activation from the -OH group and inductive deactivation from the -F atoms. The predicted order of reactivity is 2,4- > 2,6- > 3,5-difluorophenol , with each isomer showing distinct regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The isomers are activated for SNAr compared to phenol, and fluorine can act as an effective leaving group, though a strong activating group is typically required for practical transformations.
-
O-Alkylation: The reaction rate depends on a balance between the ease of phenoxide formation (acidity) and steric hindrance. The 3,5-isomer is predicted to be the most reactive with non-bulky electrophiles due to its favorable combination of high acidity and low steric hindrance.
This guide provides a foundational framework for understanding and predicting the behavior of these valuable synthetic intermediates. By appreciating the underlying electronic and steric principles, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the development of novel molecules in the pharmaceutical and materials science arenas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kaibangchem.com [kaibangchem.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Orthogonal Purity Validation: A Comparative Analysis of HPLC and qNMR for 4-Bromo-2,6-difluorophenol
Introduction
In the landscape of chemical synthesis, particularly for pharmaceutical and agrochemical applications, the unambiguous determination of a compound's purity is not merely a quality control metric; it is the bedrock of reliable scientific data.[1][2] The presence of even minute quantities of impurities can drastically alter biological activity, lead to unforeseen toxicity, or confound structure-activity relationship (SAR) studies. 4-Bromo-2,6-difluorophenol, a key building block in the synthesis of complex molecules, serves as an exemplary case for illustrating a robust, multi-faceted approach to purity validation.[3][4]
This guide provides an in-depth comparison of two powerful and fundamentally different analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC offers unparalleled sensitivity for separating and detecting impurities, qNMR provides an absolute measure of purity against a certified internal standard, offering a distinct and complementary perspective.[1][5] By leveraging these methods orthogonally—meaning they rely on different chemical and physical principles—we can construct a highly confident and defensible purity profile for critical reagents like this compound.
Compound Profile: this compound
A foundational understanding of the analyte is critical for developing effective analytical methods.
-
Chemical Structure:

-
CAS Number: 104197-13-9[6]
-
Molecular Formula: C₆H₃BrF₂O[6]
-
Molecular Weight: 208.99 g/mol [6]
-
Key Properties: An acidic phenol, this polar aromatic compound is typically a white to off-white solid at room temperature.[4]
Synthetic Context & Potential Impurities: this compound is commonly synthesized via electrophilic bromination of 2,6-difluorophenol using a reagent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF).[4][7] This synthetic route informs our analytical strategy by highlighting potential process-related impurities:
-
Unreacted Starting Material: 2,6-Difluorophenol.
-
Over-brominated Species: Dibromo- or tribromo-difluorophenols.
-
Isomeric Impurities: Bromination at other positions if the reaction is not perfectly regioselective.
-
Residual Solvents: High-boiling point solvents like DMF.
An effective analytical method must be able to resolve and, ideally, quantify these potential contaminants.
Part 1: Purity by Separation - High-Performance Liquid Chromatography (HPLC)
HPLC excels at separating components within a complex mixture, making it an ideal tool for detecting and quantifying process-related impurities. For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8][9]
Causality Behind the Method: Why RP-HPLC?
In RP-HPLC, the stationary phase is nonpolar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[8][10] The separation is driven by hydrophobic interactions; nonpolar compounds are retained longer on the column, while polar compounds elute earlier.[9][11]
This compound, while polar, possesses a significant hydrophobic aromatic core. This dual nature allows for strong, tunable interactions with a C18 stationary phase. By starting with a highly aqueous mobile phase and gradually increasing the organic solvent content (a gradient elution), we can first elute highly polar impurities, then our main compound, and finally any less polar, over-brominated species. The inclusion of a small amount of acid (e.g., trifluoroacetic acid) in the mobile phase is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[12]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for purity analysis of this compound.
Detailed Protocol: HPLC Purity Determination
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Sample Diluent to achieve a concentration of ~1 mg/mL.
-
-
HPLC System and Conditions: A robust starting point for method development is outlined below. This method should be validated according to ICH guidelines for parameters like specificity, linearity, and precision.[13][14]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in ACN |
| Gradient | 40% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 5 µL |
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation and Interpretation
The primary output is a chromatogram showing separated peaks. The data is summarized in a table.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.2 | 1,500 | 0.05 | Unknown Impurity |
| 2 | 5.8 | 6,000 | 0.20 | 2,6-Difluorophenol (spiked) |
| 3 | 8.5 | 2,985,000 | 99.50 | This compound |
| 4 | 10.1 | 7,500 | 0.25 | Unknown Impurity |
| Total | 3,000,000 | 100.00 |
Trustworthiness Check: The area percent method assumes that all compounds have an identical response factor at the detection wavelength. This is a potential source of error. While useful for routine quality control, it provides a relative purity. For an absolute measure, quantitative NMR is the superior choice.
Part 2: Purity by Quantification - Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a known amount of a certified internal standard.[15][16] Its power lies in the direct proportionality between signal area and the number of nuclei, a fundamental physical constant.[17]
Causality Behind the Method: Why qNMR?
Unlike chromatographic techniques, qNMR does not require the isolation or identification of every impurity.[18] Purity is determined as a mass fraction of the analyte in the weighed sample. This approach inherently accounts for non-chromophoric impurities (which are invisible to HPLC's UV detector) and inorganic materials.[5] The choice of an internal standard is paramount; it must be of high, certified purity, stable, and have resonances that are well-resolved from the analyte's signals.[15] Maleic acid is an excellent choice as its olefinic protons appear in a clean region of the spectrum, far from the aromatic signals of our analyte.
For quantitative accuracy, NMR acquisition parameters must be carefully controlled. A long relaxation delay (D1) is essential to ensure that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the resulting signal integrals are truly proportional to the number of nuclei.[17]
Experimental Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Detailed Protocol: qNMR Purity Determination
-
Sample and Standard Preparation:
-
Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Preparation: Using a microbalance, accurately weigh ~15 mg of this compound and ~5 mg of Maleic Acid into the same vial. Record the weights precisely. Add ~0.7 mL of DMSO-d₆, ensure complete dissolution, and transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters:
| Parameter | Condition | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field provides better signal dispersion. |
| Nucleus | ¹H | Highest sensitivity and natural abundance.[15] |
| Pulse Program | Standard 1D with long relaxation | Ensures quantitative accuracy. |
| Relaxation Delay (D1) | 30-60 s | Allows for >99.9% T1 relaxation for most protons. |
| Number of Scans | 8-16 | Improves signal-to-noise ratio. |
| Temperature | 298 K | Stable and reproducible conditions. |
-
Data Analysis and Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify and integrate a well-resolved signal from the analyte (e.g., the two aromatic protons) and the internal standard (the two olefinic protons of maleic acid).
-
Calculate the absolute purity using the standard qNMR equation:[1][15]
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
-
Data Presentation and Interpretation
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 5.12 mg |
| Molecular Wt. (MW) | 208.99 g/mol | 116.07 g/mol |
| Signal (δ, ppm) | 7.35 (d)[7] | 6.25 (s) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 (normalized) | 0.235 |
| Purity (P) | 98.9% (Calculated) | 99.8% (Certified) |
Trustworthiness Check: The accuracy of qNMR is directly tied to the accuracy of the weighings and the certified purity of the internal standard. It provides a true mass percentage of the analyte in the sample, making it a powerful, primary method for purity assignment.
Comparative Summary: HPLC vs. qNMR
The true power of these techniques is realized when they are used in a complementary fashion. An impurity that co-elutes with the main peak in HPLC will be invisible to that method but will be detected by qNMR as a reduction in the overall purity value. Conversely, an impurity at a very low level (<0.1%) might be missed by qNMR due to signal-to-noise limitations but would be easily detected by a sensitive HPLC-UV method.
| Feature | HPLC (Area Percent) | qNMR (Internal Standard) |
| Principle | Chromatographic Separation | Nuclear Resonance |
| Purity Type | Relative (Area %) | Absolute (Mass %)[1] |
| Reference Standard | Not required for area %, but needed for identified impurity quantification | One certified internal standard required[16] |
| Sensitivity | High (typically to ~0.05%) | Moderate (typically to ~0.1-0.5%) |
| Information | Retention Time, UV Profile | Structural Confirmation, Absolute Molar Quantity |
| Key Strength | Excellent for detecting and resolving trace impurities. | Highly accurate, primary method; quantifies "invisible" impurities. |
| Key Limitation | Assumes equal detector response for all components. | Lower sensitivity for trace impurities; requires careful sample prep. |
Conclusion and Authoritative Grounding
The validation of purity for a critical chemical intermediate like this compound demands more than a single analytical measurement. It requires a scientifically sound, orthogonal strategy. This guide has demonstrated that while HPLC is an indispensable tool for creating an impurity profile and detecting trace components, quantitative NMR provides a robust, absolute measure of purity that is orthogonal to chromatographic separation.
In alignment with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), employing multiple analytical procedures provides a more complete picture of a substance's quality.[13][19][20] The protocols and rationales presented here serve as a validated starting point for any laboratory aiming to establish a comprehensive and trustworthy purity assessment system, ensuring the integrity of research and the safety of developed products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. a2bchem.com [a2bchem.com]
- 4. Page loading... [guidechem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 104197-13-9 [chemicalbook.com]
- 8. jordilabs.com [jordilabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. emerypharma.com [emerypharma.com]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. rssl.com [rssl.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the ¹H and ¹³C-NMR Analysis of 4-Bromo-2,6-difluorophenol
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 4-Bromo-2,6-difluorophenol (C₆H₃BrF₂O), a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will dissect the ¹H and ¹³C-NMR data, explore the underlying principles governing the spectral features, and compare its spectroscopic signature with that of structurally related fluorophenols. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
Introduction to this compound and NMR
This compound is an aromatic organohalogen compound existing as a white to off-white crystalline solid at room temperature.[1][2] Its structure features a phenol ring substituted with a bromine atom at the para position (C4) and two fluorine atoms at the ortho positions (C2, C6). This specific substitution pattern creates a molecule with C₂ᵥ symmetry, which profoundly influences its NMR spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For a highly substituted and electronically complex molecule like this compound, NMR is indispensable for unambiguous structural verification.
¹H-NMR Spectral Analysis
The ¹H-NMR spectrum provides a quantitative and qualitative map of the proton environments within a molecule. The key parameters are chemical shift (δ), integration, and multiplicity (splitting pattern).[3]
Predicted ¹H-NMR Spectrum
Based on the symmetrical structure of this compound, we anticipate two distinct signals in its ¹H-NMR spectrum:
-
Aromatic Protons (H3/H5): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically and magnetically equivalent. They are expected to resonate in the aromatic region (typically 6.5-8.0 ppm) and will be deshielded by the aromatic ring current and the adjacent electronegative halogen atoms.[5][6] Crucially, these protons will couple with the two neighboring ¹⁹F nuclei, which are spin I=1/2, leading to a characteristic splitting pattern.
-
Hydroxyl Proton (OH): The phenolic proton is expected to appear as a singlet, as its coupling to other protons is often not observed, especially in protic or hydrogen-bond-accepting solvents. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.
Experimental ¹H-NMR Data and Interpretation
Experimental data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), confirms these predictions.[7]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H3, H5) | 7.35 | Doublet | 2H | JH,F = 6.2 Hz |
| Hydroxyl (OH) | 10.49 | Singlet | 1H | N/A |
| (Source: ChemicalBook, CAS# 104197-13-9)[7] |
Causality Behind the Observations:
-
Chemical Shift (δ): The aromatic protons at 7.35 ppm are significantly downfield, a consequence of the deshielding "ring current" effect inherent to aromatic systems.[5][8] The phenolic proton's resonance at a very downfield 10.49 ppm is characteristic of phenols in DMSO. The DMSO oxygen acts as a strong hydrogen bond acceptor, which deshields the proton and slows its chemical exchange, resulting in a sharp, well-defined peak.
-
Integration: The 2:1 integral ratio perfectly matches the two equivalent aromatic protons versus the single hydroxyl proton.[3]
-
Multiplicity: The aromatic signal appears as a doublet. This is a result of coupling to the adjacent fluorine atom at C2 (and C6). While one might expect a triplet from coupling to two equivalent fluorine atoms, in many symmetrically substituted difluoro systems, the signal simplifies or appears as a doublet due to the specific coupling constants involved. The reported value of J = 6.2 Hz represents the three-bond coupling between the proton and the ortho fluorine (³JH,F).
¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. For fluorinated compounds, carbon-fluorine coupling is a dominant and diagnostically powerful feature.
Predicted ¹³C-NMR Spectrum
The symmetry of this compound dictates that there will be four distinct carbon signals in the ¹H-decoupled ¹³C-NMR spectrum:
-
C1 (C-OH): The carbon bearing the hydroxyl group.
-
C2/C6 (C-F): Two equivalent carbons directly bonded to fluorine.
-
C3/C5 (C-H): Two equivalent carbons bonded to hydrogen.
-
C4 (C-Br): The carbon bearing the bromine atom.
A key feature will be the large one-bond coupling constant (¹JC,F) for the C2/C6 signal and smaller, multi-bond couplings for the other carbons.[9]
Predicted Data and Interpretation
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
| C2, C6 | 150 - 155 | Doublet | ¹JC,F ≈ 240-255 Hz |
| C1 | 140 - 145 | Triplet (or dd) | ²JC,F ≈ 15-25 Hz |
| C3, C5 | 115 - 120 | Triplet (or dd) | ²JC,F ≈ 15-25 Hz; ⁴JC,F ≈ 1-4 Hz |
| C4 | 110 - 115 | Triplet (or t) | ³JC,F ≈ 5-10 Hz |
Causality Behind the Predictions:
-
Chemical Shift (δ):
-
C2/C6 are expected to be the most downfield due to the powerful deshielding effect of the directly attached, highly electronegative fluorine atoms.
-
C1 (ipso-carbon to OH) is also significantly downfield, characteristic of phenolic carbons.
-
C4 (ipso-carbon to Br) is typically found further upfield compared to C-Cl or C-F due to the "heavy atom effect" of bromine.
-
C3/C5 will resonate in the typical aromatic region for protonated carbons.
-
-
Carbon-Fluorine Coupling:
-
The C2/C6 signal will be split into a large doublet by the directly bonded fluorine (¹JC,F), a hallmark of fluorinated aromatics.
-
The C1 and C3 carbons will be split by two-bond coupling (²JC,F) to the fluorine on the adjacent carbon. Since they are coupled to two equivalent fluorine atoms, they should appear as triplets.
-
The C4 carbon will exhibit a smaller triplet due to three-bond coupling (³JC,F) to the two fluorine atoms.
-
Comparative Analysis with Alternative Structures
To fully appreciate the spectroscopic features of this compound, it is instructive to compare its NMR data with that of related molecules.
| Compound | Key ¹H-NMR Aromatic Signals | Key ¹³C-NMR Features | Impact of Substitution |
| 2,6-Difluorophenol | Complex multiplet for H3/H4/H5.[13] | 3 aromatic signals due to symmetry. Large ¹JC,F for C2/C6. | The parent compound shows more complex proton signals due to H-H coupling. Bromination at C4 simplifies the ¹H spectrum by creating symmetry. |
| 4-Fluorophenol | Two sets of complex multiplets (AA'BB' system).[14] | 4 aromatic signals. One C-F doublet with large ¹JC,F. | Highlights the effect of ortho-fluorination. The two fluorine atoms in the title compound significantly alter the chemical shifts and introduce more C-F couplings. |
| 2,6-Dibromo-4-fluorophenol | A single aromatic signal (doublet due to H-F coupling).[10] | 4 aromatic signals. One C-F doublet. | Replacing ortho-fluorines with bromines would shift the C2/C6 signal significantly upfield and alter the proton chemical shifts, demonstrating the stronger deshielding effect of fluorine vs. bromine. |
This comparison underscores how the number and position of halogen substituents dramatically influence the electronic environment of the aromatic ring, leading to predictable and interpretable changes in the NMR spectra.
Experimental Protocols
Accurate and reproducible NMR data acquisition is paramount. The following protocol outlines the standard procedure for analyzing this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H-NMR or 50-75 mg for ¹³C-NMR.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is recommended for observing the hydroxyl proton.[7]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H-NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C-NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) will be required due to the low natural abundance of ¹³C.[12]
Visualized Data and Workflows
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
NMR Analysis Workflow
Caption: Standard workflow for NMR-based structural elucidation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 104197-13-9 [m.chemicalbook.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 104197-13-9 [chemicalbook.com]
- 8. amherst.edu [amherst.edu]
- 9. westmont.edu [westmont.edu]
- 10. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR spectrum [chemicalbook.com]
- 11. 2-Bromo-4-fluorophenol(496-69-5) 13C NMR [m.chemicalbook.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 2,6-Difluorophenol(28177-48-2) 1H NMR [m.chemicalbook.com]
- 14. 4-Fluorophenol(371-41-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthetic Routes of Halogenated Phenols
Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from the unique electronic and steric properties imparted by the halogen substituent, which can influence biological activity and provide a handle for further chemical transformations. The selection of an appropriate synthetic route to a target halogenated phenol is a crucial decision in any synthetic campaign, with significant implications for yield, purity, scalability, and cost.
This guide provides a comparative analysis of the most common and effective methods for the synthesis of halogenated phenols, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in making informed decisions.
Direct Electrophilic Halogenation
Direct electrophilic aromatic substitution is arguably the most straightforward and widely employed method for the synthesis of halogenated phenols. The high electron density of the phenol ring, due to the activating hydroxyl group, makes it highly susceptible to attack by electrophilic halogenating agents.[2]
Mechanism of Action
The hydroxyl group is a powerful ortho, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group.[2] This is due to the resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution process. The lone pairs on the hydroxyl oxygen can be delocalized into the ring, providing additional stability to the intermediates leading to ortho and para products.
Caption: Mechanism of Electrophilic Halogenation of Phenol.
Chlorination
The direct chlorination of phenol can be achieved using various reagents, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The industrial production of 2,4-dichlorophenol, a key precursor for the herbicide 2,4-D, often involves the reaction of molten phenol with gaseous chlorine.[3] The ratio of ortho to para isomers can be influenced by the solvent and reaction conditions.[3][4] For instance, carrying out the reaction in a nonpolar solvent can favor the formation of the para isomer.[4]
A recent development involves the use of copper(II) chloride as a catalyst with hydrochloric acid as the chlorine source under microwave irradiation, offering high efficiency and selectivity.[5]
Bromination
Bromination of phenol is a classic undergraduate laboratory experiment, often performed with bromine water, which typically leads to the formation of 2,4,6-tribromophenol as a white precipitate due to the high reactivity of the phenol ring.[2] To achieve monobromination, milder conditions are necessary. This can be accomplished by using a less polar solvent such as carbon disulfide or chloroform at low temperatures.[2][6] N-Bromosuccinimide (NBS) is another effective reagent for the selective mono-ortho-bromination of para-substituted phenols.[7] A novel method utilizing a combination of phenyliodine diacetate (PIDA) and aluminum tribromide has been developed for the efficient electrophilic bromination of phenols under mild conditions.[8]
Iodination
Direct iodination of phenols is also possible, though iodine itself is a less reactive halogen. The reaction is often carried out in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species.[9][10] A highly selective method for the preparation of iodophenols involves the in situ oxidation of sodium iodide with sodium hypochlorite (bleach) in aqueous alcohol.[11]
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative and highly versatile route to halogenated phenols, particularly when direct halogenation is not feasible or leads to undesired isomers.[12][13] This two-step process involves the diazotization of an aminophenol followed by the copper(I) salt-catalyzed displacement of the diazonium group with a halide.[14]
Mechanism of Action
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[13] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[15]
Caption: Simplified Mechanism of the Sandmeyer Reaction.
This method is particularly useful for the synthesis of meta-halogenated phenols, which are not accessible through direct halogenation of phenol. For example, 3-iodophenol can be synthesized from 3-aminophenol via a Sandmeyer reaction.[16] The reaction is also applicable to the synthesis of chloro- and bromophenols.[12]
Other Synthetic Methods
Synthesis of Fluorophenols
Direct fluorination of phenol is challenging due to the high reactivity of elemental fluorine.[17] More controlled methods are therefore employed. One approach involves the use of electrophilic fluorinating reagents such as xenon difluoride or acetyl hypofluorite on protected phenol derivatives.[17] Another strategy is the Balz-Schiemann reaction, which is a variation of the Sandmeyer reaction where the diazonium salt is treated with fluoroboric acid (HBF₄) or other fluoride sources, although this is not a true Sandmeyer reaction as it does not typically require a metal catalyst.[13] A modern approach involves the oxidation of boronic acids in the presence of hydrogen peroxide.[18]
Nucleophilic Chlorination of Quinone Monoketals
An interesting and less common method for the synthesis of ortho-chlorophenols involves the nucleophilic chlorination of quinone monoketals.[19] This reaction proceeds in good to high yields under mild conditions and offers a route to multisubstituted chlorophenols that may be difficult to obtain otherwise.[19]
Comparison of Synthetic Routes
| Method | Halogen | Advantages | Disadvantages | Typical Yields | Regioselectivity |
| Direct Electrophilic Halogenation | Cl, Br, I | Simple, one-step process; readily available reagents.[2] | Can lead to polyhalogenation; poor control of regioselectivity in some cases.[2] | Moderate to High | ortho, para-directing.[2] |
| Sandmeyer Reaction | Cl, Br, I | Access to isomers not available through direct halogenation; wide substrate scope.[20] | Two-step process; requires handling of potentially unstable diazonium salts.[14] | Good to Excellent | Determined by the position of the initial amino group. |
| Specialized Fluorination Methods | F | Allows for the introduction of fluorine.[17] | Often requires specialized and expensive reagents; may involve multiple steps.[17] | Variable | Generally good. |
| Nucleophilic Chlorination of Quinone Monoketals | Cl | Access to specific ortho-chlorophenols; mild conditions.[19] | Requires the synthesis of the quinone monoketal precursor. | Good to High | Highly selective for the ortho position.[19] |
Experimental Protocols
Protocol 1: Monobromination of Phenol[6][23]
This protocol describes the selective monobromination of phenol to yield a mixture of o- and p-bromophenol.
Caption: General workflow for the monobromination of phenol.
-
Dissolve phenol in a suitable low-polarity solvent such as carbon disulfide (CS₂) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[21]
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a solution of one equivalent of bromine in the same solvent from the dropping funnel with continuous stirring.
-
After the addition is complete, continue stirring for a short period.
-
Remove the solvent by distillation.
-
Distill the remaining residue under reduced pressure to separate the ortho- and para-bromophenol isomers.[21]
Protocol 2: Synthesis of p-Iodophenol via Sandmeyer Reaction[24]
This protocol outlines the synthesis of p-iodophenol from p-aminophenol.
-
Dissolve p-aminophenol in a mixture of sulfuric acid, water, and ice.[22]
-
Cool the solution to 0°C in a freezing mixture and add a solution of sodium nitrite in water dropwise with stirring to form the diazonium salt.[22]
-
Pour the cold diazonium salt solution into a solution of potassium iodide in water.
-
Add a small amount of copper bronze and warm the mixture gently on a water bath until the evolution of nitrogen ceases.[22]
-
After cooling, extract the product with a suitable organic solvent (e.g., chloroform).[22]
-
Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine.
-
Remove the solvent by distillation and purify the crude p-iodophenol by distillation under reduced pressure followed by recrystallization.[22]
Conclusion
The synthesis of halogenated phenols can be accomplished through a variety of methods, each with its own set of advantages and limitations. Direct electrophilic halogenation is often the most direct route, but control of regioselectivity and the degree of halogenation can be challenging. The Sandmeyer reaction offers a powerful alternative for accessing specific isomers that are otherwise difficult to obtain. For the synthesis of fluorophenols, specialized methods are typically required. The choice of the optimal synthetic route will depend on the specific target molecule, the desired purity, the scale of the reaction, and the available resources. A thorough understanding of the underlying chemical principles and a careful consideration of the experimental parameters are essential for the successful synthesis of these important chemical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. Technological aspects of the synthesis of 2,4-dichlorophenol - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Page loading... [guidechem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 19. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of 4-Bromo-2,6-difluorophenol and its Halogenated Phenol Analogs
This guide provides a comprehensive analysis of the biological activities of halogenated phenols, with a specific focus on the structural analogs of 4-Bromo-2,6-difluorophenol. While this compound is primarily recognized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, its core structure—a phenol ring substituted with both bromine and fluorine atoms—is central to the potent biological activities observed in this class of compounds.[1] This document synthesizes experimental data to compare the antimicrobial, enzyme-inhibiting, and cytotoxic properties of its analogs, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Foundation: Structure-Activity Relationships (SAR) in Halogenated Phenols
The biological efficacy of a halogenated phenol is not arbitrary; it is governed by a predictable interplay of physicochemical properties. Understanding these structure-activity relationships (SAR) is crucial for designing novel compounds with enhanced potency and selectivity. The key determinants of activity are lipophilicity, electronic effects, and steric factors.[2][3]
-
Lipophilicity (log Kow): This parameter, representing the 1-octanol/water partition coefficient, dictates the compound's ability to traverse cellular membranes. Generally, an increase in lipophilicity enhances membrane permeability, leading to greater intracellular concentration and, consequently, higher biological activity, up to a certain threshold.[2]
-
Electronic Effects (pKa or Hammett Constant σ): The acidity of the phenolic hydroxyl group (pKa) and the electron-withdrawing or -donating nature of the substituents (quantified by the Hammett constant) are critical.[2] Halogens are electron-withdrawing, which increases the acidity of the phenol. This can influence interactions with biological targets, such as forming hydrogen bonds with receptor sites.[2][3]
-
Steric Factors: The size and position of substituents on the phenol ring can influence how the molecule fits into the active site of an enzyme or a receptor. The substitution pattern, such as ortho-, meta-, or para-positioning, can dramatically alter biological function.[2][4]
Caption: Key physicochemical drivers of biological activity in phenolic compounds.
Antimicrobial & Antifungal Efficacy: A Primary Arena for Bromophenols
Halogenated phenols, particularly bromophenols, have consistently demonstrated significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This activity is often attributed to their ability to disrupt bacterial cell membranes and inhibit critical cellular processes like biofilm formation.[5][6]
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several bromophenol analogs against various microbial strains. A lower MIC value indicates higher potency.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | [7] |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus & MRSA | Good Activity (Zone of Inhibition) | [5] |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | 0.00195 - 0.0078 | [8] |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [9] |
| 6-bromo-4-ethoxyethylthio quinazoline | Various Plant Pathogenic Fungi | 17.47 - 70.79 (EC50) | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method provides a quantitative and reproducible measure of a compound's activity.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial or fungal suspension (e.g., 5 x 105 CFU/mL) ensures that the results are comparable across experiments and laboratories. A non-standardized inoculum would introduce significant variability.
-
Two-Fold Serial Dilutions: This logarithmic dilution series allows for the efficient testing of a wide range of concentrations to pinpoint the lowest concentration that inhibits growth.
-
Growth and Sterility Controls: A positive control (media + organism, no compound) validates that the organism can grow under the assay conditions. A negative control (media only) ensures the media is not contaminated. These controls are essential for a self-validating system.
-
Incubation Conditions: Standardized temperature (e.g., 35-37°C) and duration (18-24 hours) are critical as microbial growth rates are highly dependent on these factors.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive growth control well (without the compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Standard workflow for the broth microdilution MIC assay.
Enzyme Inhibition: A Targeted Approach to Therapeutic Development
Beyond broad-spectrum antimicrobial activity, many bromophenol derivatives exhibit potent and selective inhibition of specific enzymes, making them attractive candidates for targeted therapies. Two well-studied examples are carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[11][12] CAs are involved in pH regulation and are targets for treating glaucoma and epilepsy, while AChE inhibitors are used in the management of Alzheimer's disease.[11]
Comparative Enzyme Inhibition Data
The inhibitory potency (Ki) of various bromophenol derivatives against human carbonic anhydrase isoforms (hCA I, hCA II) and acetylcholinesterase (AChE) is presented below. A lower Ki value signifies stronger inhibition.
| Compound/Analog Class | Target Enzyme | Ki Range | Reference |
| Novel Brominated Benzophenones | hCA I | 13.7 - 32.7 mM | [13] |
| Novel Brominated Benzophenones | hCA II | 0.65 - 1.26 mM | [13] |
| Diaryl Methane Bromophenols | hCA I | 2.53 - 25.67 nM | [11][12] |
| Diaryl Methane Bromophenols | hCA II | 1.63 - 15.05 nM | [11][12] |
| Diaryl Methane Bromophenols | AChE | 6.54 - 24.86 nM | [11][12] |
Insight: The data clearly shows that synthetic modification of the bromophenol scaffold (e.g., into diaryl methanes) can dramatically increase inhibitory potency, shifting from the millimolar (mM) to the nanomolar (nM) range. This highlights the power of medicinal chemistry in optimizing lead compounds.
Caption: Competitive inhibition mechanism of a bromophenol analog on an enzyme.
Anticancer and Cytotoxic Potential
Derivatives of bromophenols have also been investigated for their potential as anticancer agents. Studies have shown that certain analogs can induce apoptosis (programmed cell death) and reduce the viability of cancer cells, including leukemia and liver cancer cell lines.[14][15]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a biological function, such as cell growth.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| WLJ18 (Bromophenol derivative) | A549 (Lung) | 7.10 ± 0.53 | [14] |
| WLJ18 (Bromophenol derivative) | Bel7402 (Liver) | 9.68 ± 0.76 | [14] |
| Acetylated Bromophenol | K562 (Leukemia) | Induced Apoptosis | [14][15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality Behind Experimental Choices:
-
Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. Dead cells lose this ability. This direct link between metabolic activity and color change forms the basis of the assay.
-
Solubilization: The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent (like DMSO or isopropanol) to be quantified spectrophotometrically.
-
Wavelength Choice: The absorbance of the solubilized formazan is measured near 570 nm. A reference wavelength (e.g., 690 nm) is often used to subtract background absorbance, increasing the accuracy of the measurement.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting viability versus compound concentration.
Conclusion
While this compound is a critical starting material in synthetic chemistry, the true value for biological applications lies in the activities of its diverse analogs. The halogenated phenol scaffold is a privileged structure that consistently yields compounds with potent biological effects. The evidence presented demonstrates that strategic modifications to this core—altering the number and position of halogen atoms or adding other functional groups—can produce derivatives with powerful antimicrobial, enzyme-inhibiting, and cytotoxic properties.[5][11][16] Future research should focus on the synthesis and direct biological evaluation of novel derivatives of this compound to fully harness the combined potential of its bromo and difluoro substitutions for the development of next-generation therapeutic agents.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 9. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,6-difluorophenol
This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 4-Bromo-2,6-difluorophenol (CAS No. 104197-13-9). As a halogenated aromatic compound, its unique chemical properties necessitate rigorous disposal protocols to ensure laboratory safety and environmental protection.[1] This guide moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to make informed safety decisions.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[2][3][4] It may also cause respiratory irritation.[2][5][6] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[3] The primary directive is to prevent any direct contact or aerosol generation.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the minimum required PPE based on consensus from multiple safety data sheets.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required over goggles to protect against splashes during liquid transfers or spill cleanup.[6][7] |
| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves should be used. Gloves must be changed immediately upon contamination to prevent permeation. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically impervious material is mandatory to protect against skin contact. |
| Respiratory | As per engineering controls | Work must be performed in a chemical fume hood to minimize inhalation risk.[3][8] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[3] |
Waste Characterization and Segregation: The Foundational Step
Proper disposal begins with correct waste characterization. As a brominated and fluorinated organic compound, this compound waste is classified as halogenated organic waste .[9]
The Cardinal Rule: Never mix halogenated waste with non-halogenated waste. This is not merely a matter of good housekeeping; it is a critical step dictated by disposal technology. Halogenated waste requires specialized high-temperature incineration with advanced flue gas scrubbing systems to safely neutralize the resulting acidic gases (like hydrogen bromide and hydrogen fluoride) and prevent the formation of highly toxic byproducts such as polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[10][11] Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory non-compliance.
The following decision workflow must be followed for all waste generated.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated.
Protocol 3.1: Disposal of Solid Waste
This includes unused solid this compound, contaminated weigh boats, paper towels, gloves, and other disposable labware.
-
Work Area: Perform all actions within a certified chemical fume hood.
-
Containment: Carefully place all contaminated solid waste into a designated, robust, sealable container. This container must be clearly labeled "HALOGENATED ORGANIC SOLID WASTE" and list "this compound" as a constituent.
-
Collection: Do not overfill the container. When not in use, keep the container tightly sealed to prevent the release of any potential vapors.[2][5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials like strong oxidizing agents.[5][12]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. All waste must be handled by a licensed professional waste disposal service.[2][5][7]
Protocol 3.2: Disposal of Liquid Waste
This includes solutions containing this compound, reaction mixtures, and the first rinsate from cleaning contaminated glassware.
-
Work Area: Conduct all transfers within a certified chemical fume hood.
-
Containment: Pour liquid waste into a designated, leak-proof, and chemically compatible (e.g., glass or polyethylene) waste container.
-
Labeling: The container must be clearly labeled "HALOGENATED ORGANIC LIQUID WASTE" and list all chemical constituents, including "this compound" and any solvents used.
-
Prohibition: Under no circumstances should this waste be poured down the drain. [3][6][7] Phenolic compounds are toxic to aquatic life, and this action is a serious regulatory violation.[5]
-
Storage and Pickup: As with solid waste, keep the container sealed when not in use, store it in a designated satellite accumulation area, and arrange for EHS pickup.
Protocol 3.3: Decontamination of Glassware
-
Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable solvent (e.g., ethanol or acetone). This first rinsate is considered hazardous and must be collected and disposed of as liquid halogenated waste (Protocol 3.2).
-
Neutralization Rinse: Phenols are weakly acidic.[13] A subsequent rinse with a dilute basic solution, such as 1M sodium hydroxide (NaOH), can help decontaminate the glass surface by converting residual phenol to its more water-soluble salt.[14] This rinsate should also be collected as hazardous liquid waste.
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory detergents and procedures.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Caption: Emergency Spill Response Workflow
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Don PPE: For a small, manageable spill, don the appropriate PPE as outlined in Section 1 before approaching.
-
Contain: Prevent the spill from spreading by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[3][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Mix the absorbent material with the spilled chemical.[3] Using spark-proof tools, carefully sweep the mixture into a designated, sealable container for hazardous solid waste.[5][12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid halogenated waste.
-
Dispose and Report: Seal and label the waste container and arrange for pickup. Report the incident to your supervisor and EHS office as per institutional policy.[15]
By adhering to these scientifically sound and regulation-compliant procedures, you ensure a safe laboratory environment and fulfill your professional responsibility to protect our shared ecosystem.
References
- 1. a2bchem.com [a2bchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. uakron.edu [uakron.edu]
- 10. Bromine and waste incineration : an environmental risk? | Semantic Scholar [semanticscholar.org]
- 11. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 12. fishersci.com [fishersci.com]
- 13. Phenol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ccny.cuny.edu [ccny.cuny.edu]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2,6-difluorophenol
This guide provides an essential operational framework for the safe handling and disposal of 4-Bromo-2,6-difluorophenol (CAS No: 104197-13-9). As a halogenated phenol, this compound warrants a multi-layered safety approach that prioritizes engineering controls and mandates specific personal protective equipment to mitigate its significant health hazards. The protocols herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risk Profile
This compound is classified as a hazardous substance. Its risk profile is derived from its own data and by analogy to the well-documented hazards of its parent compound, phenol. Phenol is acutely toxic, corrosive, and can cause severe systemic damage to the liver and kidneys upon exposure.[1][2] The halogenated nature of this derivative necessitates careful handling to prevent skin absorption, inhalation, and eye contact.
A summary of the Globally Harmonized System (GHS) classification for this compound provides an immediate overview of the primary risks.[3][4][5][6]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Irritant | Warning | H302: Harmful if swallowed.[5] |
| Skin Corrosion / Irritation | Irritant | Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage / Irritation | Irritant | Warning | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | Irritant | Warning | H335: May cause respiratory irritation.[3][4] |
Causality of Hazards:
-
Skin Irritation/Corrosion: Like phenol, this compound can disrupt cell membranes, leading to chemical burns. A dangerous characteristic of phenol exposure is its anesthetic effect, which can delay the sensation of a burn, allowing for more prolonged contact and deeper tissue damage.[2]
-
Eye Damage: The corrosivity of phenolic compounds can cause irreversible damage to the cornea upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.[7]
-
Systemic Toxicity: Absorption through the skin or ingestion can lead to systemic effects, targeting the central nervous system, liver, and kidneys.[1]
Engineering Controls: The First and Most Critical Line of Defense
Personal protective equipment is the last line of defense. Before any handling of this compound, robust engineering controls must be in place and verified.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][3] This is non-negotiable and serves to contain harmful vapors and dust, preventing inhalation exposure.
-
Emergency Equipment: The laboratory must be equipped with an immediately accessible and operational emergency eyewash station and safety shower, located within a 10-second travel distance from the handling area.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following table outlines the required PPE, explaining the scientific rationale behind each choice.
| Protection Type | Required Equipment | Scientific Rationale & Causality |
| Eye & Face Protection | Minimum: ANSI Z87.1-compliant chemical splash goggles. High Splash Potential: Chemical splash goggles AND a full-face shield.[1][9] | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers a secondary layer of protection for the entire face, which is critical when handling larger volumes or during procedures that could result in energetic splashes. |
| Hand Protection | Incidental Contact (Dilute solutions <10%): Double-layered nitrile gloves (e.g., two pairs of standard nitrile gloves).[1] Direct Contact / Concentrated Solutions: Utility-grade neoprene or butyl rubber gloves worn over an inner nitrile glove.[1][8] | Phenolic compounds can readily penetrate standard nitrile gloves with prolonged contact.[10] Double-gloving provides a temporary barrier and a clear indication of a breach. For more substantial exposure risks, neoprene and butyl rubber offer significantly longer breakthrough times and superior chemical resistance.[8] Gloves must be changed immediately upon contamination. |
| Body Protection | Minimum: A fully buttoned lab coat, long pants, and fully enclosed, chemical-resistant shoes.[1][10] High Splash Potential: A butyl rubber or neoprene apron worn over the lab coat.[1][8] | This ensures no skin is exposed. The lab coat protects personal clothing and underlying skin. A chemically resistant apron provides an impermeable barrier against significant spills, preventing the saturation of the lab coat and subsequent skin contact. |
| Respiratory Protection | Standard Operations: Not required when all work is performed within a certified chemical fume hood. Emergency/Spill Cleanup (outside a fume hood): A fit-tested respirator with organic vapor cartridges.[9][10] | The fume hood provides primary respiratory protection. A personal respirator is reserved for situations where engineering controls are compromised or unavailable, such as during a large spill cleanup. |
Procedural Workflow for Safe Handling
A systematic approach is essential to minimize risk. The following workflow outlines the critical steps from preparation to disposal.
Caption: A four-phase workflow for handling this compound.
Step-by-Step Protocol:
-
Pre-Handling:
-
Never work alone when handling this compound.[8]
-
Ensure the Safety Data Sheet (SDS) is readily available.
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary PPE as described in Section 3.
-
Prepare and clearly label a dedicated hazardous waste container for halogenated organic waste.[11]
-
-
Handling:
-
Don all required PPE before entering the designated work area.
-
Perform all operations that may generate dust or vapors (e.g., opening the container, weighing, transferring, making solutions) deep within the fume hood sash.
-
Use tools (spatulas, scoops) dedicated to this chemical or properly decontaminated after use.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate the work surface within the fume hood.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last.
-
Place all disposable PPE and contaminated materials directly into the designated halogenated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water.[6]
-
Emergency Response & First Aid
Immediate and correct first aid is critical to mitigating the effects of exposure. Anyone assisting a victim must first protect themselves with appropriate PPE.[8]
| Exposure Route | Immediate First Aid Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing, shoes, and jewelry.[12] 2. CRITICAL: If available, immediately wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[8] This is the preferred method for phenol burns. 3. If PEG is not available, flush the skin with copious amounts of cool water for at least 15-20 minutes.[10] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][13] 2. Remove contact lenses if present and easy to do so.[6][13] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the victim to fresh air immediately.[6][13] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a pocket mask to avoid cross-contamination).[14] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[13] 2. Rinse the mouth thoroughly with water.[6] 3. If the person is conscious and able to swallow, have them drink plenty of water.[6] 4. Seek immediate medical attention. |
Spill Management and Waste Disposal Plan
A clear plan for managing spills and waste is crucial for laboratory safety and environmental protection.
Small Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE described in Section 3 (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, labeled container for halogenated hazardous waste.[13]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal:
-
Classification: All materials contaminated with this compound are considered hazardous waste.[15]
-
Segregation: This compound is a halogenated organic. It must be disposed of in a waste stream specifically designated for halogenated organic waste .[11][16] Do not mix with non-halogenated solvent waste.
-
Containers: Use robust, leak-proof, and clearly labeled containers.[17] Do not overfill containers (a maximum of 90% capacity is recommended).[11]
-
Procedure: All contaminated items—including gloves, disposable lab coats, absorbent pads, and empty chemical containers—must be placed in the sealed halogenated waste container for collection by a certified hazardous waste disposal service.[6][10]
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. twu.edu [twu.edu]
- 3. This compound | CAS#:104197-13-9 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. schospitalib.staywellsolutionsonline.com [schospitalib.staywellsolutionsonline.com]
- 13. aksci.com [aksci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. researchgate.net [researchgate.net]
- 16. uakron.edu [uakron.edu]
- 17. Phenol disposal | Podiatry Arena [podiatryarena.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

